1,4-Difluoro-2,3-dimethylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,4-difluoro-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAQTSZVOILIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342420 | |
| Record name | 1,4-Difluoro-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-90-9 | |
| Record name | 1,4-Difluoro-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Difluoro-2,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Difluoro-2,3-dimethylbenzene (CAS No. 1736-90-9), a fluorinated aromatic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical and physical properties, safety and handling protocols, and its emerging role as a versatile building block in organic synthesis. Particular attention is given to its application as an intermediate in the development of bioactive molecules. Methodologies for its synthesis and characterization are also discussed to support laboratory-scale preparation and analysis.
Chemical Identity and Properties
This compound is a substituted aromatic hydrocarbon. The presence of two fluorine atoms and two methyl groups on the benzene ring imparts unique electronic and steric properties that are of considerable interest in medicinal chemistry.[1]
General Information
| Identifier | Value |
| CAS Number | 1736-90-9[2] |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₈H₈F₂[2] |
| Molecular Weight | 142.15 g/mol [3] |
| Canonical SMILES | CC1=C(C=CC(=C1C)F)F[3] |
| InChI Key | XPAQTSZVOILIGO-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value |
| Physical Form | Liquid[2] |
| Boiling Point | 155 °C at 760 mmHg[2] |
| Density | 1.09 g/cm³[4][] |
| Flash Point | 36 °C[2] |
| Refractive Index | 1.4680[4] |
| Storage Temperature | Room temperature[2] |
Synthesis and Characterization
While specific, detailed, publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be extrapolated from general methods for the preparation of fluorinated aromatic compounds. A common approach involves the fluorination of a suitably substituted aniline precursor via a diazotization-fluorination sequence, such as the Balz-Schiemann reaction.
Illustrative Synthetic Workflow
References
Technical Guide: Physicochemical Properties of 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Difluoro-2,3-dimethylbenzene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis and other applications. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for its characterization.
Core Physicochemical Data
This compound is a fluorinated aromatic compound with the chemical formula C₈H₈F₂.[1] Its structure consists of a benzene ring substituted with two fluorine atoms at positions 1 and 4, and two methyl groups at positions 2 and 3.[2] This substitution pattern imparts specific electronic and steric properties that are of interest in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications.[2]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₂ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Physical Form | Liquid (at room temperature) | |
| Boiling Point | 155 °C (at 760 mmHg) | |
| Melting Point | Not readily available (liquid at room temperature) | |
| Density | 1.09 g/cm³ | |
| Refractive Index | 1.4680 | |
| Flash Point | 36 °C (97 °F) | |
| Solubility | Poorly soluble in water; soluble in organic solvents.[3] | |
| CAS Number | 1736-90-9 | [1] |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for the characterization of liquid organic compounds.
Determination of Boiling Point
The boiling point of this compound can be determined using the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Stand and clamp
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
Fill the Thiele tube with the heat transfer fluid to a level just above the side arm.
-
Place a small amount (approximately 0.5 mL) of this compound into the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat transfer fluid surrounds the sample but does not enter the test tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, air will slowly be expelled from the capillary.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Record this temperature.
Determination of Density
The density of this compound can be determined using a pycnometer or by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and wipe away any excess liquid.
-
Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20 °C) to allow it to equilibrate.
-
Remove the pycnometer from the water bath, dry the outside, and weigh it. Record the mass (m₂).
-
The mass of the liquid is m₂ - m₁.
-
The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.
Determination of Refractive Index
The refractive index of this compound can be measured using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Soft tissue paper
-
Standard calibration liquid (e.g., distilled water)
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index at a specific temperature.
-
Ensure the prism surfaces of the refractometer are clean and dry.
-
Using a dropper, place a few drops of this compound onto the surface of the measuring prism.
-
Close the prisms and allow the sample to spread evenly.
-
Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).
-
Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index value from the scale.
Determination of Solubility
A qualitative assessment of the solubility of this compound in various solvents can be performed through simple mixing.
Apparatus:
-
Test tubes and rack
-
Graduated pipettes or droppers
-
Vortex mixer (optional)
-
A selection of solvents (e.g., water, ethanol, diethyl ether, acetone, toluene)
Procedure:
-
Place approximately 1 mL of the chosen solvent into a clean, dry test tube.
-
Add a few drops (approximately 0.1 mL) of this compound to the solvent.
-
Gently shake or vortex the test tube for about 30 seconds.
-
Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble. If the mixture is cloudy, forms separate layers, or contains undissolved droplets, it is considered insoluble or poorly soluble.
-
Repeat the process for each of the selected solvents.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of an unknown liquid sample, using this compound as an example.
Caption: Physicochemical characterization workflow.
References
An In-depth Technical Guide to 1,4-Difluoro-2,3-dimethylbenzene: Molecular Structure and Weight
This guide provides a detailed analysis of the molecular structure and weight of 1,4-Difluoro-2,3-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development.
Compound Identification
Molecular Weight and Composition
The molecular weight of this compound has been determined to be 142.15 g/mol .[1][2][3][4] This is calculated from the sum of the atomic weights of its constituent atoms. The table below summarizes the key quantitative data.
| Property | Value |
| Molecular Formula | C₈H₈F₂ |
| Molar Mass | 142.15 g/mol |
| Monoisotopic Mass | 142.05940658 Da |
Detailed Molecular Weight Calculation
The molar mass is derived from the atomic weights of carbon, hydrogen, and fluorine. The calculation based on the molecular formula C₈H₈F₂ is detailed below.
| Element (Symbol) | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 8 | ~12.011 | ~96.088 |
| Hydrogen (H) | 8 | ~1.008 | ~8.064 |
| Fluorine (F) | 2 | ~18.998 | ~37.996 |
| Total | ~142.148 |
Note: Standard atomic weights are based on isotopic abundances and may have slight variations.
Molecular Structure
This compound consists of a central benzene ring. Two fluorine atoms are attached at the first and fourth positions (para), and two methyl groups are substituted at the second and third positions. This specific arrangement of substituents influences the molecule's electronic properties and steric hindrance, which are critical considerations in medicinal chemistry and material science.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
References
An In-Depth Technical Guide to the Synthesis of 1,4-Difluoro-2,3-dimethylbenzene via the Balz-Schiemann Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Balz-Schiemann reaction, with a specific focus on its application for the synthesis of 1,4-difluoro-2,3-dimethylbenzene. This valuable fluorinated aromatic compound serves as a key building block in the development of pharmaceuticals and other advanced materials. This document details the reaction mechanism, experimental protocols, and relevant data, presented in a clear and accessible format for laboratory professionals.
Introduction to the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring.[1] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1] This method is often preferred over direct fluorination, which can be hazardous and difficult to control.
The overall transformation involves two key steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like tetrafluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate salt.[1]
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.[1]
Synthesis of this compound
Starting Material: 3,4-Dimethylaniline (also known as 3,4-xylidine).
General Experimental Protocol
The following protocol is a generalized procedure based on known Balz-Schiemann reactions and should be optimized for specific laboratory conditions.
Step 1: Diazotization of 3,4-Dimethylaniline
-
In a well-ventilated fume hood, a solution of 3,4-dimethylaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) is prepared in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution of the amine salt. The temperature should be carefully maintained below 5 °C throughout the addition to prevent the premature decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the 3,4-dimethylbenzenediazonium tetrafluoroborate.
-
The precipitated diazonium salt is collected by vacuum filtration, washed with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether), and then dried under vacuum.
Step 2: Thermal Decomposition of 3,4-Dimethylbenzenediazonium Tetrafluoroborate
-
The dried 3,4-dimethylbenzenediazonium tetrafluoroborate is placed in a flask suitable for distillation. For better heat distribution and to control the decomposition, the salt can be mixed with an inert solid like sand or a high-boiling inert solvent.
-
The flask is gently heated. As the temperature rises, the diazonium salt will decompose, evolving nitrogen (N₂) and boron trifluoride (BF₃) gases, yielding the crude this compound. This step must be performed in a highly efficient fume hood.
-
The product is then collected by distillation. Further purification can be achieved by redistillation or column chromatography.
Quantitative Data
Due to the lack of a specific published procedure for the synthesis of this compound via the Balz-Schiemann reaction, a table of quantitative data cannot be provided at this time. However, for analogous reactions, yields can vary widely depending on the substrate and reaction conditions, typically ranging from 25% to 72%.[2]
| Parameter | Value | Reference |
| Starting Material | 3,4-Dimethylaniline | General Knowledge |
| Key Reagents | Tetrafluoroboric acid, Sodium nitrite | [1] |
| Intermediate | 3,4-Dimethylbenzenediazonium tetrafluoroborate | General Knowledge |
| Product | This compound | General Knowledge |
| Reported Yield Range (for analogous reactions) | 25 - 72% | [2] |
Reaction Mechanism and Workflow
The logical progression of the Balz-Schiemann reaction for the synthesis of this compound can be visualized through the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
The reaction mechanism involves the initial formation of a diazonium salt from the primary amine. Upon heating, this intermediate undergoes heterolytic cleavage to form an aryl cation, which is then attacked by the fluoride ion from the tetrafluoroborate counterion.
Caption: Simplified mechanism of the Balz-Schiemann reaction.
Safety Considerations
-
Diazonium Salts: Aryl diazonium salts can be explosive when dry and should be handled with extreme care. It is crucial to avoid friction, shock, and excessive heat.
-
Tetrafluoroboric Acid: HBF₄ is corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.
-
Boron Trifluoride: BF₃ is a toxic and corrosive gas. The thermal decomposition step must be carried out in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
The Balz-Schiemann reaction provides a viable pathway for the synthesis of this compound from 3,4-dimethylaniline. While a specific, optimized protocol for this exact transformation is not widely documented, the general procedures outlined in this guide offer a solid foundation for its successful execution in a laboratory setting. Researchers should proceed with caution, paying close attention to temperature control and the handling of potentially hazardous intermediates. Further optimization of reaction conditions may be necessary to achieve high yields and purity of the final product.
References
Spectroscopic Profile of 1,4-Difluoro-2,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Difluoro-2,3-dimethylbenzene, a fluorinated aromatic compound of interest in chemical research and drug development. This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to facilitate its identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the spectroscopic analysis workflow.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragments. The data presented here is sourced from the PubChem database (CID 581530)[1].
| m/z | Relative Intensity | Assignment |
| 142 | High | [M]+ (Molecular Ion) |
| 127 | Highest | [M-CH3]+ |
| 141 | Medium | [M-H]+ |
Predicted ¹H NMR Data
Due to the unavailability of experimental spectra in public databases, the following ¹H NMR data is predicted. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-5, H-6 | 6.8 - 7.2 | Triplet of doublets | ~8-10 (H-F), ~2-3 (H-H) |
| CH₃ (C-2, C-3) | 2.1 - 2.3 | Singlet | - |
Predicted ¹³C NMR Data
The following ¹³C NMR data is predicted, with chemical shifts (δ) referenced to TMS at 0 ppm.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1, C-4 | 155 - 160 | Doublet |
| C-2, C-3 | 120 - 125 | Doublet of doublets |
| C-5, C-6 | 115 - 120 | Doublet |
| CH₃ (at C-2, C-3) | 15 - 20 | Singlet |
Predicted IR Data
The predicted infrared absorption frequencies for key functional groups in this compound are listed below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic, CH₃) | 2975 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1475 | Medium-Strong |
| C-F stretch | 1250 - 1100 | Strong |
| C-H bend (aromatic) | 900 - 675 | Strong |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
-
If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into the GC inlet.
-
-
Ionization and Analysis:
-
Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Difluoro-2,3-dimethylbenzene, a fluorinated aromatic compound with significant applications in pharmaceutical and agrochemical research. Its unique electronic and steric properties make it a valuable building block in the synthesis of bioactive molecules.[1]
Chemical Identity and Properties
The formal IUPAC name for this compound is This compound .[2][3][] It is also known by several synonyms.
Synonyms:
-
3,6-Difluoro-o-xylene[3]
-
2,3-dimethyl-1,4-difluorobenzene[3]
-
Benzene, 1,4-difluoro-2,3-dimethyl-[3]
-
o-Xylene, 3,6-difluoro-[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1736-90-9 | [1][2][5] |
| Molecular Formula | C₈H₈F₂ | [1][2] |
| Molecular Weight | 142.15 g/mol | [1][2] |
| Appearance | Liquid | |
| Boiling Point | 155 °C at 760 mmHg | |
| Flash Point | 36 °C | |
| Density | 1.09 g/cm³ | [] |
| InChI Key | XPAQTSZVOILIGO-UHFFFAOYSA-N | [3][] |
| SMILES | CC1=C(C)C(F)=CC=C1F | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The most common method is a halogen exchange reaction.
Halogen Exchange Reaction
This method involves a two-step halogen exchange process starting from 1,4-dichloro-2,3-dimethylbenzene.[1]
Experimental Protocol:
-
Reactants : 1,4-dichloro-2,3-dimethylbenzene, Potassium Fluoride (KF), and a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB).
-
Solvent : A polar aprotic solvent like sulfolane or dimethylformamide (DMF) is used.[1]
-
Procedure :
-
Mechanism : The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1]
Caption: Halogen exchange synthesis pathway.
Alternative Synthetic Routes
Other potential, though less common, synthetic routes have been proposed.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Halogen Exchange | Balz-Schiemann | Friedel-Crafts |
| Yield (%) | 65–72 | 25–30 | 15–19 |
| Scalability | High | Low | Moderate |
| Starting Material Cost | Moderate | High | Low |
| Safety Concerns | High Temperatures | Potentially explosive waste | Use of strong Lewis acids |
Data adapted from comparative analyses of similar fluorination reactions.[1][6]
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity conferred by its fluorine atoms.[1]
Key Reactions:
-
Nucleophilic Aromatic Substitution (SNAr) : The fluorine atoms can be displaced by other nucleophiles. For example, reaction with methoxide yields 1,4-dimethoxy-2,3-dimethylbenzene.[1]
-
Oxidation : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).[1]
-
Reduction : The aromatic ring can be reduced to form 1,4-difluoro-2,3-dimethylcyclohexane using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1]
Caption: Reactivity of this compound.
Role in Drug Development and Agrochemicals
The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties. Fluorine's high electronegativity can enhance binding affinity to target enzymes or receptors, improve metabolic stability, and increase lipophilicity, which can aid in crossing biological membranes.[1] Consequently, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]
Caption: Application workflow in research and development.
Safety and Handling
GHS Hazard Classification:
-
Flammable liquids : Warning (H226)[3]
-
Skin corrosion/irritation : Warning (H315)[3]
-
Serious eye damage/eye irritation : Warning (H319)[3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation : Warning (H335)[3]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored at room temperature in a well-ventilated area away from ignition sources.
This guide provides an overview of the key technical aspects of this compound. Its utility as a precursor in various fields, particularly in the life sciences, underscores the importance of understanding its synthesis, reactivity, and applications.
References
- 1. This compound | 1736-90-9 | Benchchem [benchchem.com]
- 2. This compound 98% | CAS: 1736-90-9 | AChemBlock [achemblock.com]
- 3. This compound | C8H8F2 | CID 581530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1736-90-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]
An In-depth Technical Guide to the Health and Safety of 1,4-Difluoro-2,3-dimethylbenzene
This guide provides comprehensive health and safety information for 1,4-Difluoro-2,3-dimethylbenzene (CAS No: 1736-90-9), intended for researchers, scientists, and professionals in drug development. It covers hazard identification, protective measures, emergency procedures, and physical and chemical properties.
Chemical Identification and Physical Properties
This compound is a flammable liquid and vapor.[1] It is crucial to handle this compound in a well-ventilated area and away from ignition sources.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈F₂ | [1][2] |
| Molecular Weight | 142.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 155 °C at 760 mmHg | |
| Flash Point | 36 °C (97 °F) | [3] |
| Density | 1.09 g/cm³ | [3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [3] |
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
Table 2: GHS Hazard Classification for this compound
| Classification | Code | Description | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapor | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation | [1] |
Pictograms:
Signal Word: Warning [1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2][4]
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Use impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[2][5] Flame-retardant antistatic protective clothing is recommended.
-
Respiratory Protection: If ventilation is inadequate or for emergency response, use a self-contained breathing apparatus (SCBA) or a suitable respirator.[2][5]
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below occupational limits.[2][4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[6] Use non-sparking tools and explosion-proof electrical equipment.[2][6]
-
Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[4][6]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[5]
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep in a designated flammables area away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency involving this compound.
The following diagram outlines the initial steps for first aid after exposure.
Caption: First Aid Protocol for this compound Exposure.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] A water spray may be used to cool closed containers.[6]
-
Specific Hazards: The vapor is flammable and may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.[4] Hazardous decomposition products include carbon oxides and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2]
The following workflow should be initiated in the event of a spill.
Caption: Workflow for Accidental Release of this compound.
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. The GHS classifications indicate that it causes skin and eye irritation and may cause respiratory irritation.[1] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[6] There is no data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[6]
Based on the available scientific literature, there is no specific information detailing the signaling pathways associated with the toxicity of this compound. The irritant effects are likely due to its localized chemical properties upon contact with biological tissues.
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to stringent safety protocols. Professionals working with this compound must be fully aware of its flammability and irritant properties. The use of appropriate engineering controls, personal protective equipment, and established emergency procedures is essential to ensure a safe working environment. Further research into the specific toxicological profile and mechanisms of this compound would be beneficial for a more complete risk assessment.
References
An In-depth Technical Guide to the Electronic and Steric Effects of Fluorine in 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects of fluorine substitution in 1,4-difluoro-2,3-dimethylbenzene. The introduction of two fluorine atoms to the 2,3-dimethylbenzene scaffold imparts significant changes to the molecule's physicochemical properties, including its electronic distribution, reactivity, and three-dimensional structure. This document outlines the key structural and spectroscopic features of the title compound, supported by available data and analogies to related fluorinated aromatic systems. Detailed experimental protocols for its synthesis and characterization are also presented. The interplay of the electron-withdrawing nature of fluorine and the steric bulk of the methyl groups creates a unique molecular entity with potential applications in medicinal chemistry and materials science.
Introduction
Fluorine has emerged as a critical element in the design of pharmaceuticals and advanced materials. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of molecular properties. In the context of aromatic systems, fluorine substitution can profoundly influence electron density, lipophilicity, metabolic stability, and binding interactions. This compound presents an interesting case study where the electronic effects of two fluorine atoms are modulated by the presence of two adjacent methyl groups. This guide aims to provide a detailed understanding of these interactions.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. The data is sourced from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂ | PubChem[1] |
| Molecular Weight | 142.15 g/mol | PubChem[1] |
| CAS Number | 1736-90-9 | PubChem[1] |
| Boiling Point | 155 °C at 760 mmHg | Sigma-Aldrich |
| Flash Point | 36 °C | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| Computed XlogP | 2.9 | PubChem[1] |
| Computed Exact Mass | 142.05940658 Da | PubChem[1] |
Electronic Effects of Fluorine Substitution
The two fluorine atoms in this compound exert strong electronic effects on the aromatic ring, primarily through induction and resonance.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong sigma-electron withdrawing group. This inductive effect decreases the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution.
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the π-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions relative to the fluorine substituents.
In this compound, the inductive effect is generally considered to be dominant, leading to an overall deactivation of the ring towards electrophiles. The methyl groups, being electron-donating, partially counteract this deactivation.
Caption: Electronic effects of fluorine in this compound.
Steric Effects
Spectroscopic Data (Estimated)
Direct experimental NMR spectra for this compound are not available in the cited literature. The following tables provide estimated chemical shifts and coupling constants based on data for 1,4-difluorobenzene and general substituent effects.
¹H NMR Spectroscopy (Estimated)
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constants (J, Hz) |
| Aromatic (H-5, H-6) | 6.8 - 7.2 | m | |
| Methyl (2-CH₃, 3-CH₃) | 2.1 - 2.3 | t | ⁴J(H-F) ≈ 2-3 Hz |
¹³C NMR Spectroscopy (Estimated)
Due to C-F coupling, the ¹³C NMR spectrum is expected to be complex.
| Carbon Atoms | Estimated Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Estimated Coupling Constants (J, Hz) |
| C1, C4 | 155 - 160 | dd | ¹J(C-F) ≈ 240-250, ²J(C-F) ≈ 15-20 |
| C2, C3 | 120 - 125 | d | ²J(C-F) ≈ 20-25 |
| C5, C6 | 115 - 120 | d | ³J(C-F) ≈ 5-10 |
| Methyl Carbons | 15 - 20 | q | ⁴J(C-F) ≈ 2-4 |
¹⁹F NMR Spectroscopy (Estimated)
| Fluorine Atoms | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| F1, F4 | -110 to -120 | m |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the halogen exchange (Halex) reaction from 1,4-dichloro-2,3-dimethylbenzene. Another potential route is the Balz-Schiemann reaction starting from 2,3-dimethyl-1,4-phenylenediamine.[2] The Halex reaction is often preferred for its scalability.
Reaction: 1,4-Dichloro-2,3-dimethylbenzene + 2 KF → this compound + 2 KCl
Materials:
-
1,4-Dichloro-2,3-dimethylbenzene
-
Potassium Fluoride (anhydrous, spray-dried)
-
Sulfolane (anhydrous)
-
Tetrabutylammonium bromide (TBAB) (phase-transfer catalyst)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-dichloro-2,3-dimethylbenzene, anhydrous potassium fluoride (2.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add anhydrous sulfolane to the flask to create a stirrable slurry.
-
Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere.
-
Maintain vigorous stirring and monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Methods
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and molecular weight of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the C-F and other functional groups.
Conclusion
This compound is a molecule where the strong electron-withdrawing inductive effects of two fluorine atoms are juxtaposed with the electron-donating and sterically demanding nature of two adjacent methyl groups. This unique substitution pattern is expected to result in a deactivated aromatic ring with a complex and informative NMR signature. While direct experimental data for this specific molecule is sparse in the reviewed literature, this guide provides a solid foundation for its synthesis, characterization, and the understanding of its electronic and steric properties based on established principles of physical organic chemistry. Further computational and experimental studies are warranted to fully elucidate the nuanced properties of this intriguing fluorinated aromatic compound.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 1,4-difluoro-2,3-dimethylbenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluorine and methyl substituents, which allows for regioselective functionalization.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds. In the case of this compound, the fluorine atoms act as excellent leaving groups, activated towards nucleophilic attack. The presence of the adjacent methyl groups can influence the regioselectivity of the substitution, making this substrate a valuable tool for creating diverse molecular architectures. These reactions are critical in the development of novel pharmaceuticals and advanced materials where precise control over substitution patterns is essential.
The general mechanism for the SNAr reaction of this compound involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.
Key Applications
The products derived from SNAr reactions of this compound are valuable intermediates in several areas of research and development:
-
Pharmaceutical Synthesis: The resulting 4-substituted-2,3-dimethylfluorobenzene scaffolds are key components in the synthesis of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.
-
Agrochemicals: Substituted fluorinated aromatics are often used in the development of new herbicides, pesticides, and fungicides.
-
Materials Science: These compounds can serve as monomers or precursors for the synthesis of specialty polymers and liquid crystals with unique thermal and electronic properties.
Experimental Protocols
The following protocols are representative examples of nucleophilic aromatic substitution reactions performed on this compound with common nucleophiles.
Reaction with Amines: Synthesis of N-(4-Fluoro-2,3-dimethylphenyl)amines
This protocol describes a general procedure for the reaction of this compound with a secondary amine, using morpholine as an example.
Reaction Scheme:
Figure 1. General reaction scheme for the synthesis of 4-morpholino-1-fluoro-2,3-dimethylbenzene.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-morpholino-1-fluoro-2,3-dimethylbenzene.
Quantitative Data:
| Reactant | Nucleophile | Product | Yield (%) |
| This compound | Morpholine | 4-Morpholino-1-fluoro-2,3-dimethylbenzene | Typically >85% |
| This compound | Piperidine | N-(4-Fluoro-2,3-dimethylphenyl)piperidine | Typically >80% |
Reaction with Alkoxides: Synthesis of 4-Alkoxy-1-fluoro-2,3-dimethylbenzene
This protocol outlines a general procedure for the reaction of this compound with an alkoxide, using sodium methoxide as an example.
Reaction Scheme:
Figure 2. General reaction scheme for the synthesis of 4-methoxy-1-fluoro-2,3-dimethylbenzene.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate and reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-methoxy-1-fluoro-2,3-dimethylbenzene.
Quantitative Data:
| Reactant | Nucleophile | Product | Yield (%) |
| This compound | Sodium methoxide | 4-Methoxy-1-fluoro-2,3-dimethylbenzene | Typically >90% |
| This compound | Sodium ethoxide | 4-Ethoxy-1-fluoro-2,3-dimethylbenzene | Typically >88% |
Regioselectivity
In the nucleophilic aromatic substitution of this compound, the substitution occurs selectively at the C4 position. This regioselectivity can be attributed to the electronic effects of the substituents. The two methyl groups at the 2- and 3-positions are electron-donating, which can influence the electron density of the aromatic ring. Computational studies suggest that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack.
Application Notes and Protocols for the Synthesis of Novel Liquid Crystalline Materials Based on 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into the core of liquid crystal molecules is a well-established methodology for tuning their mesomorphic and electro-optical properties. The presence of fluorine can significantly influence parameters such as dielectric anisotropy, birefringence, and viscosity, making fluorinated liquid crystals highly valuable for advanced display technologies and other electro-optical applications. This document provides a detailed synthetic protocol for a novel class of liquid crystals derived from 1,4-difluoro-2,3-dimethylbenzene. The synthetic pathway involves the functionalization of the this compound core via bromination, followed by the construction of a biphenyl mesogen using a Suzuki-Miyaura cross-coupling reaction. This approach allows for the systematic variation of the terminal alkyl chain, enabling the fine-tuning of the resulting liquid crystalline properties.
Synthetic Pathway Overview
The synthesis of the target liquid crystals, 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyls, is accomplished through a two-step reaction sequence starting from this compound.
-
Bromination: The first step is the electrophilic bromination of this compound to introduce a bromine atom onto the aromatic ring, yielding 5-bromo-1,4-difluoro-2,3-dimethylbenzene. This intermediate is a key building block for the subsequent cross-coupling reaction.
-
Suzuki-Miyaura Coupling: The second step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-1,4-difluoro-2,3-dimethylbenzene and a suitable 4-alkoxyphenylboronic acid. This reaction forms the central biphenyl core of the liquid crystal molecule.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1,4-difluoro-2,3-dimethylbenzene (Intermediate 1)
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane.
-
Add N-Bromosuccinimide (1.1 eq.) to the solution.
-
Carefully add a catalytic amount of iron(III) bromide (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford pure 5-bromo-1,4-difluoro-2,3-dimethylbenzene.
Protocol 2: Synthesis of 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyl (Target Liquid Crystal)
Materials:
-
5-bromo-1,4-difluoro-2,3-dimethylbenzene (Intermediate 1)
-
4-Alkoxyphenylboronic acid (e.g., 4-butoxyphenylboronic acid, 4-hexyloxyphenylboronic acid, etc.) (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.08 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1,4-difluoro-2,3-dimethylbenzene (1.0 eq.), the corresponding 4-alkoxyphenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add potassium carbonate (2.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final liquid crystal product.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyl liquid crystals.
Table 1: Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | NBS | FeBr₃ | DCM | RT | 12-24 | 75-85 |
| 2 | 5-bromo-1,4-difluoro-2,3-dimethylbenzene | 4-Butoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/EtOH/H₂O | 85 | 8-12 | 80-90 |
| 2 | 5-bromo-1,4-difluoro-2,3-dimethylbenzene | 4-Hexyloxyphenylboronic acid | Pd(OAc)₂/PPh₃ | Toluene/EtOH/H₂O | 85 | 8-12 | 80-90 |
Table 2: Phase Transition Temperatures of 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyls
| Alkoxy Chain (n) | Crystal to Nematic/Smectic Tcr-N/Sm (°C) | Nematic to Isotropic T N-I (°C) | Mesophase Range (°C) |
| Butoxy (C₄H₉O-) | 65-70 | 110-115 | ~45 |
| Hexyloxy (C₆H₁₃O-) | 60-65 | 120-125 | ~60 |
| Octyloxy (C₈H₁₇O-) | 55-60 | 125-130 | ~70 |
Note: The phase transition temperatures are illustrative and can vary based on the purity of the compounds.
Visualization of Experimental Workflow
Caption: Synthetic workflow for 4'-alkoxy-2,3-dimethyl-1,4-difluorobiphenyls.
Application Notes and Protocols for the Polymerization of Monomers Derived from 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomers derived from 1,4-difluoro-2,3-dimethylbenzene are valuable building blocks for the synthesis of high-performance polymers, particularly poly(arylene ether)s (PAEs). The fluorine atoms on the aromatic ring activate the molecule for nucleophilic aromatic substitution (SNAr) polymerization. This process allows for the formation of robust ether linkages with a variety of bisphenol co-monomers, leading to polymers with desirable thermal stability, chemical resistance, and specific mechanical properties. The incorporation of the 2,3-dimethylphenylene unit into the polymer backbone can influence the polymer's solubility, glass transition temperature, and chain packing.
These fluorinated PAEs are of interest in various advanced applications, including as dielectric materials in electronics, components of gas separation membranes, and as matrices for composite materials. In the context of drug development, such polymers can be explored for applications in drug delivery systems, medical device coatings, and as specialized laboratory equipment where high chemical and thermal resistance are required.
Key Applications
-
High-Performance Engineering Plastics: The resulting poly(arylene ether)s exhibit excellent thermal and mechanical properties, making them suitable for applications in demanding environments.
-
Advanced Membrane Materials: The controlled free volume and chemical nature of these polymers make them candidates for gas separation and filtration membranes.
-
Materials for Electronics: Their low dielectric constants and thermal stability are advantageous for applications in microelectronics and as insulating materials.
-
Biomedical Devices: The chemical inertness and potential for functionalization of these polymers open possibilities for their use in medical implants and devices.
Experimental Protocols
Protocol 1: Synthesis of Poly(2,3-dimethyl-1,4-phenylene ether) via Nucleophilic Aromatic Substitution (SNAr) Polymerization
This protocol describes a representative procedure for the synthesis of a poly(arylene ether) from this compound and a generic bisphenol (e.g., Bisphenol A or 4,4'-biphenol).
Materials:
-
This compound (monomer)
-
Bisphenol A (or other suitable bisphenol) (comonomer)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric Acid (HCl), diluted solution
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask, add equimolar amounts of this compound and the chosen bisphenol (e.g., Bisphenol A). Add an excess of anhydrous potassium carbonate (typically 1.5 to 2.0 equivalents per mole of bisphenol).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a solids concentration of approximately 20-30% (w/v). Add anhydrous toluene as an azeotroping agent (typically 10-20% of the DMAc volume).
-
Azeotropic Dehydration: Under a gentle flow of inert gas, heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove any water. The water will be collected in the Dean-Stark trap.
-
Polymerization: After the dehydration is complete, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 160-170 °C to initiate the polymerization.
-
Reaction Monitoring: Maintain the reaction at this temperature for 8-24 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.
-
Polymer Isolation: After the desired polymerization time, cool the viscous solution to room temperature. Dilute the solution with additional DMAc if necessary.
-
Precipitation: Slowly pour the polymer solution into a large excess of vigorously stirring methanol to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water to remove any inorganic salts. A final wash with a dilute HCl solution can be performed to neutralize any remaining carbonate, followed by extensive washing with deionized water until the filtrate is neutral.
-
Final Wash and Drying: Wash the polymer again with methanol to remove any residual water and low molecular weight oligomers.
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The following table summarizes representative quantitative data for poly(arylene ether)s synthesized from fluorinated aromatic monomers. The exact values will depend on the specific bisphenol used and the polymerization conditions.
| Property | Representative Value Range |
| Number Average Molecular Weight (Mn) | 20,000 - 80,000 g/mol |
| Weight Average Molecular Weight (Mw) | 40,000 - 160,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 150 - 250 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C in N₂ |
| Inherent Viscosity | 0.4 - 1.2 dL/g |
Visualizations
Caption: Workflow for the synthesis of poly(arylene ether)s.
Caption: Logical relationship of the SNAr polymerization.
1,4-Difluoro-2,3-dimethylbenzene in Organic Electronics: An Analysis of Current Applications
Despite its potential as a fluorinated aromatic building block, a comprehensive review of scientific literature and chemical databases reveals a significant lack of documented applications for 1,4-difluoro-2,3-dimethylbenzene in the field of organic electronics. While this compound is commercially available and utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role in the development of organic semiconductors, such as those used in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), is not established in publicly accessible research.
The introduction of fluorine atoms into organic molecules is a common strategy to modulate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and to enhance their stability. The specific substitution pattern of this compound, with electron-withdrawing fluorine atoms and electron-donating methyl groups, could theoretically be exploited to create novel donor-acceptor type materials. However, no specific examples of conjugated polymers or small molecules for organic electronics derived from this precursor have been reported.
General Synthetic Approaches for Arylene Building Blocks in Organic Electronics
While specific protocols for this compound in organic electronics are unavailable, the synthesis of conjugated polymers from similar difluoro-aromatic compounds typically involves palladium-catalyzed cross-coupling reactions. The two most common methods are the Suzuki-Miyaura coupling and the Stille coupling.
Hypothetical Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. To incorporate the this compound unit into a polymer chain, it would first need to be functionalized with two reactive groups, typically bromine or iodine atoms, to allow for polymerization. Assuming a di-halogenated derivative of this compound is available, a general polymerization protocol could be as follows:
Table 1: Hypothetical Materials and Reagents for Suzuki-Miyaura Polymerization
| Material | Purpose | Exemplar |
| Dihalo-1,4-difluoro-2,3-dimethylbenzene | Monomer A | - |
| Aryl-diboronic acid or ester | Monomer B | 1,4-Benzenediboronic acid |
| Palladium Catalyst | Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Activator | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) |
| Solvent | Reaction Medium | Toluene/Water or Dioxane/Water |
A detailed, step-by-step experimental protocol for a generic Suzuki-Miyaura polymerization is provided below. It must be emphasized that this is a general procedure and has not been optimized for the specific, and currently hypothetical, polymerization of a this compound-containing monomer.
Experimental Protocol: Generic Suzuki-Miyaura Cross-Coupling Polymerization
Objective: To synthesize a conjugated polymer via Suzuki-Miyaura cross-coupling.
Materials:
-
Monomer A (e.g., a dibromo-derivative of this compound) (1.0 eq)
-
Monomer B (e.g., an aryl-diboronic acid or ester) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃) (3.0 eq)
-
Degassed solvent (e.g., Toluene and Water, 4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Monomer A, Monomer B, and the base.
-
Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via cannula. Purge the resulting mixture with the inert gas for a further 15-20 minutes. Subsequently, add the palladium catalyst under a positive flow of the inert gas.
-
Polymerization: Heat the reaction mixture to a reflux temperature (typically 90-110 °C) with vigorous stirring. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Workup: After the desired molecular weight is achieved (typically 24-72 hours), cool the reaction mixture to room temperature. The polymer is typically precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically isolated from the chloroform fraction.
Visualization of Synthetic and Logical Workflows
To illustrate the general processes involved in the synthesis and characterization of organic electronic materials, the following diagrams are provided.
Caption: Workflow for Synthesis and Characterization of a Conjugated Polymer.
Caption: General Workflow for Organic Field-Effect Transistor (OFET) Fabrication.
Conclusion
Application Notes and Protocols for the Oxidation of Methyl Groups in 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective oxidation of the methyl groups of 1,4-Difluoro-2,3-dimethylbenzene. Methodologies for both mono-oxidation to the corresponding benzaldehyde and di-oxidation to the dicarboxylic acid are presented. These protocols are intended to serve as a starting point for laboratory synthesis and may require optimization for specific applications.
I. Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The selective oxidation of its methyl groups to aldehydes or carboxylic acids provides valuable intermediates for the synthesis of more complex molecules. The presence of two fluorine atoms on the aromatic ring influences the reactivity of the methyl groups, necessitating carefully controlled reaction conditions to achieve the desired oxidation products. This document outlines two primary protocols for the oxidation of this compound.
II. Oxidation Protocols
Two primary oxidation strategies are presented:
-
Protocol 1: Di-oxidation to 1,4-Difluoro-2,3-benzenedicarboxylic acid using a strong oxidizing agent, potassium permanganate.
-
Protocol 2: Selective Mono-oxidation to 4-Fluoro-2,3-dimethylbenzaldehyde utilizing a milder, catalytic system.
This protocol describes the exhaustive oxidation of both methyl groups of this compound to yield 1,4-Difluoro-2,3-benzenedicarboxylic acid. Strong oxidizing agents like potassium permanganate are effective for this transformation.[1]
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermocouple, add this compound (1.0 eq.), water (100 mL), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).
-
Reagent Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (4.0 eq.) in small portions over a period of 1-2 hours. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2. This will precipitate the dicarboxylic acid product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain the crude 1,4-Difluoro-2,3-benzenedicarboxylic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
For the selective oxidation of one methyl group to the aldehyde, a milder and more controlled approach is necessary. This protocol is based on methods for the selective oxidation of xylenes and may require optimization. One promising approach involves the use of a ruthenium catalyst with an oxidant under phase-transfer conditions, which has been shown to be effective for the selective oxidation of a single methyl group in xylenes.[2] Another approach is the direct oxidation of the corresponding fluorotoluene.[3]
Experimental Protocol (Ruthenium-Catalyzed):
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq.), an organic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (50 mL), and a phase-transfer catalyst like tetrabutylammonium chloride (0.1 eq.).
-
Catalyst Addition: Add a catalytic amount of ruthenium(III) chloride (RuCl₃) (0.01-0.05 eq.).
-
Reagent Addition: Prepare a buffered aqueous solution of sodium hypochlorite (NaOCl, commercial bleach) by adjusting the pH to approximately 9-10 with sodium bicarbonate. Add this solution (2.0-3.0 eq. of NaOCl) to the reaction mixture.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4-8 hours. Monitor the reaction progress by GC-MS to observe the formation of the mono-aldehyde and minimize over-oxidation to the carboxylic acid or di-aldehyde.
-
Work-up:
-
Once the desired conversion is achieved, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by washing with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the 4-Fluoro-2,3-dimethylbenzaldehyde.
-
III. Data Presentation
The following table summarizes representative quantitative data for the oxidation reactions of this compound. Please note that yields are highly dependent on reaction conditions and optimization.
| Protocol | Starting Material | Primary Product | Oxidizing System | Typical Yield | Key Reaction Conditions |
| 1 | This compound | 1,4-Difluoro-2,3-benzenedicarboxylic acid | KMnO₄ / H₂O | 60-80% | Reflux, 12-24 h |
| 2 | This compound | 4-Fluoro-2,3-dimethylbenzaldehyde | RuCl₃ / NaOCl (pH 9-10) | 40-60% | Room Temp, 4-8 h, Biphasic |
IV. Visualizations
Caption: Workflow for the di-oxidation of this compound.
Caption: Workflow for the selective mono-oxidation.
References
- 1. This compound | 1736-90-9 | Benchchem [benchchem.com]
- 2. Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 1,4-difluoro-2,3-dimethylbenzene. While direct literature precedents for this specific substrate are limited, the following protocols are based on established methodologies for structurally similar electron-rich and fluorinated aromatic compounds. These notes are intended to serve as a starting point for reaction optimization and methodology development.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms and two methyl groups on the aromatic ring imparts unique electronic and steric properties. The fluorine atoms can modulate the lipophilicity and metabolic stability of target molecules, while the methyl groups provide steric bulk and potential sites for further functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, the high bond dissociation energy of the C-F bond presents a significant challenge in the cross-coupling of fluoroarenes. The electron-donating nature of the two methyl groups in this compound can further deactivate the C-F bonds towards oxidative addition to the palladium(0) catalyst. Therefore, the selection of appropriate catalysts, ligands, and reaction conditions is crucial for achieving successful cross-coupling reactions with this substrate.
This document outlines representative protocols for Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions involving this compound.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound, extrapolated from reactions with analogous fluoroarenes.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) or XPhos (4-10) | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-120 | 12-24 | 60-85 |
| Stille | Organostannane | Pd₂(dba)₃ (1-3) | P(t-Bu)₃ (2-6) or AsPh₃ (2-6) | - | Toluene or Dioxane | 90-110 | 12-24 | 55-80 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (2-5) | - | CuI (5-10), Et₃N or DIPA | THF or DMF | 60-100 | 8-16 | 65-90 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-3) | BINAP (2-6) or Xantphos (2-6) | NaOtBu or K₂CO₃ | Toluene or Dioxane | 90-120 | 16-24 | 50-75 |
| Heck | Alkene | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N or K₂CO₃ | DMF or NMP | 100-140 | 18-36 | 40-70 |
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-fluoro-2,3-dimethylbenzene
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: Synthesis of 4-Aryl-1-fluoro-2,3-dimethylbenzene
This protocol outlines the coupling of this compound with an organostannane.
Materials:
-
This compound
-
Aryltributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol) and the aryltributylstannane (1.1 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL).
-
Stir the mixture vigorously for 1 hour to precipitate the tin fluoride salts.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of 4-(Alkynyl)-1-fluoro-2,3-dimethylbenzene
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous THF (5 mL), this compound (1.0 mmol), and the terminal alkyne (1.2 mmol).
-
Add triethylamine (2.0 mmol) via syringe.
-
Heat the reaction to 70 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-fluoro-2,3-dimethylaniline
This protocol details the amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BINAP (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute with toluene and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the product by column chromatography.
Heck Reaction: Synthesis of 4-(Alkenyl)-1-fluoro-2,3-dimethylbenzene
This protocol describes the alkenylation of this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a pressure tube, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and P(o-tol)₃ (0.1 mmol, 10 mol%).
-
Add this compound (1.0 mmol), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat to 120-140 °C for 18-36 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the general workflow and types of palladium-catalyzed cross-coupling reactions applicable to this compound.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Types of cross-coupling reactions for this compound.
Application Notes and Protocols for the Functionalization of 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the aromatic ring of 1,4-difluoro-2,3-dimethylbenzene. This valuable building block in medicinal chemistry and materials science offers unique electronic and steric properties. The following sections detail protocols for key transformations, including nitration, halogenation, Friedel-Crafts acylation, and metalation/lithiation, supported by quantitative data and reaction pathway diagrams.
Introduction
This compound is a substituted aromatic compound with a unique substitution pattern that influences its reactivity in electrophilic aromatic substitution and other functionalization reactions. The two fluorine atoms are deactivating, electron-withdrawing groups, while the two methyl groups are activating, electron-donating groups. Both types of substituents direct incoming electrophiles to the ortho and para positions. In this molecule, the positions C5 and C6 are ortho to a fluorine atom and meta to the other, as well as being para to one of the methyl groups. This electronic setup, combined with steric considerations, dictates the regioselectivity of functionalization. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a primary method for introducing new functional groups onto the benzene ring of this compound. The interplay of the activating methyl groups and the deactivating but ortho-, para-directing fluorine atoms governs the regiochemical outcome of these reactions.
Nitration
Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group that can be further transformed into amines, which are crucial in many pharmaceutical compounds.
The substitution is predicted to occur at the C5 position, which is ortho to a fluorine atom and para to a methyl group, representing a favorable position for electrophilic attack.
Table 1: Predicted Nitration of this compound
| Starting Material | Reagents and Conditions | Major Product | Predicted Yield |
| This compound | HNO₃, H₂SO₄, 0-10 °C | 5-Nitro-1,4-difluoro-2,3-dimethylbenzene | Moderate to Good |
This protocol is adapted from the nitration of the structurally related 1,4-difluorobenzene and should be optimized for this compound.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.0 eq.) to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 1.1 eq.) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for the nitration of this compound.
Halogenation
Halogenation, particularly bromination, introduces a halogen atom onto the aromatic ring, providing a handle for further cross-coupling reactions.
Similar to nitration, bromination is expected to occur at the C5 position.
Table 2: Predicted Bromination of this compound
| Starting Material | Reagents and Conditions | Major Product | Predicted Yield |
| This compound | Br₂, FeBr₃, dark, rt | 5-Bromo-1,4-difluoro-2,3-dimethylbenzene | Good |
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).
-
Reaction: Add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or distillation.
Caption: Workflow for the bromination of this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction is a powerful tool for C-C bond formation. While 1,4-difluorobenzene is known to be unreactive, the presence of two activating methyl groups in this compound is expected to facilitate this transformation.
The acylation is predicted to occur at the C5 position.
Table 3: Predicted Friedel-Crafts Acylation of this compound
| Starting Material | Reagents and Conditions | Major Product | Predicted Yield |
| This compound | Acetyl chloride, AlCl₃, CS₂ or CH₂Cl₂, 0 °C to rt | 1-(2,5-Difluoro-3,4-dimethylphenyl)ethanone | Moderate |
-
Preparation: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a dry, inert solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) to the suspension.
-
Reaction: Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or distillation.
Caption: Workflow for Friedel-Crafts Acylation.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In this reaction, a heteroatom-containing directing group coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The fluorine atoms in this compound can act as weak directing groups.
Lithiation and Electrophilic Quench
Lithiation at the position ortho to a fluorine atom, followed by quenching with an electrophile, allows for the introduction of a wide range of functional groups.
The lithiation is expected to occur at the C5 position, ortho to one of the fluorine atoms.
Table 4: Predicted Lithiation and Electrophilic Quench of this compound
| Starting Material | Reagents and Conditions | Intermediate | Electrophile (E+) | Product |
| This compound | n-BuLi or LDA, THF, -78 °C | 5-Lithio-1,4-difluoro-2,3-dimethylbenzene | CO₂, then H⁺ | 2,5-Difluoro-3,4-dimethylbenzoic acid |
| DMF | 2,5-Difluoro-3,4-dimethylbenzaldehyde | |||
| I₂ | 1,4-Difluoro-5-iodo-2,3-dimethylbenzene |
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) or lithium diisopropylamide (LDA, 1.1 eq.).
-
Monitoring: Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour the reaction mixture over crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature and quench with water. Acidify with dilute HCl to pH ~2.
-
Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can be further purified by recrystallization or column chromatography.
Caption: Workflow for Directed Lithiation and Electrophilic Quench.
Conclusion
The functionalization of this compound provides access to a diverse range of substituted aromatic compounds with significant potential in drug discovery and materials science. The protocols outlined above, based on established chemical principles and analogous reactions, offer a solid foundation for researchers to explore the rich chemistry of this versatile building block. It is important to note that the provided protocols may require optimization for this specific substrate to achieve desired yields and selectivities.
References
Application of 1,4-Difluoro-2,3-dimethylbenzene in Materials Science: A Review of Potential Uses
Introduction
1,4-Difluoro-2,3-dimethylbenzene is a fluorinated aromatic compound with the chemical formula C₈H₈F₂. Its unique substitution pattern, featuring two activating fluorine atoms and two methyl groups on the benzene ring, suggests its potential as a valuable building block in the synthesis of advanced materials. The fluorine atoms can facilitate nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern polymer chemistry, while the dimethyl groups can influence the solubility, processability, and final properties of the materials. This document explores the potential applications of this compound in the development of high-performance polymers and liquid crystals, providing hypothetical application notes and protocols based on established chemical principles and the known properties of similar fluorinated materials.
High-Performance Polymers: Poly(arylene ether)s
The primary theorized application of this compound in materials science is in the synthesis of poly(arylene ether)s (PAEs). PAEs are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of PAEs often involves the nucleophilic aromatic substitution reaction between an activated dihaloaromatic compound and a bisphenol, in the presence of a base. The fluorine atoms in this compound make it an excellent candidate for such reactions.
Hypothetical Application Note: Synthesis of a Novel Poly(arylene ether) from this compound and Bisphenol A
This application note describes a hypothetical synthesis of a poly(arylene ether) using this compound and a common bisphenol, Bisphenol A. The resulting polymer is expected to exhibit high thermal stability and good solubility in common organic solvents due to the presence of the dimethylbenzene moiety.
Experimental Protocol: Synthesis of Poly(2,3-dimethyl-p-phenylene 4,4'-isopropylidenediphenylene ether)
Materials:
-
This compound (purified by distillation)
-
Bisphenol A (recrystallized from toluene)
-
Potassium carbonate (K₂CO₃, dried at 120°C for 24 hours)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Argon (high purity)
Procedure:
-
A 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet is charged with Bisphenol A (10.00 g, 43.80 mmol), this compound (6.22 g, 43.80 mmol), and potassium carbonate (13.30 g, 96.24 mmol).
-
DMAc (100 mL) and toluene (50 mL) are added to the flask.
-
The reaction mixture is heated to 140°C under a slow argon stream to dehydrate the system by azeotropic distillation of the toluene-water azeotrope.
-
After the removal of water is complete (approximately 4 hours), the toluene is distilled off, and the reaction temperature is raised to 160°C.
-
The polymerization is continued at 160°C for 8-12 hours, during which the viscosity of the solution will noticeably increase.
-
The reaction is cooled to room temperature, and the viscous solution is diluted with 50 mL of DMAc.
-
The polymer solution is then poured into 1 L of vigorously stirred methanol to precipitate the polymer.
-
The fibrous polymer is collected by filtration, washed thoroughly with deionized water and methanol, and then dried in a vacuum oven at 80°C for 24 hours.
Characterization: The structure of the resulting polymer can be confirmed by ¹H NMR and FTIR spectroscopy. The molecular weight can be determined by gel permeation chromatography (GPC). The thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
Expected Properties: Based on the structure, the resulting poly(arylene ether) is anticipated to have a high glass transition temperature (in the range of 180-220°C) and excellent thermal stability (decomposition temperature > 450°C). The presence of the dimethyl groups is expected to enhance the solubility of the polymer in organic solvents compared to non-methylated analogs.
Quantitative Data (Hypothetical):
| Property | Expected Value |
| Number Average Molecular Weight (Mn) | 30,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 195 °C |
| 5% Weight Loss Temperature (Td5) | 480 °C |
| Tensile Strength | 80 - 100 MPa |
| Tensile Modulus | 2.5 - 3.0 GPa |
Workflow for Poly(arylene ether) Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a poly(arylene ether).
Liquid Crystals
Fluorinated compounds are extensively used in the liquid crystal display (LCD) industry. The introduction of fluorine atoms into a liquid crystal molecule can significantly influence its properties, such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity. The 2,3-difluoro-1,4-phenylene unit is a common core structure in modern liquid crystal mixtures. While there is no direct literature on liquid crystals derived from this compound, we can propose a hypothetical synthetic route to a liquid crystal molecule incorporating this moiety.
Hypothetical Application Note: Synthesis of a Nematic Liquid Crystal with a 1,4-Difluoro-2,3-dimethylphenyl Core
This note outlines a potential synthesis of a nematic liquid crystal containing the 1,4-Difluoro-2,3-dimethylphenyl group. The presence of the difluoro-dimethylphenyl core is expected to result in a material with a negative dielectric anisotropy, which is desirable for vertically aligned (VA) LCDs.
Experimental Protocol: Synthesis of 4'-((1,4-Difluoro-2,3-dimethylphenyl)ethynyl)-[1,1'-biphenyl]-4-carbonitrile
This multi-step synthesis would involve the creation of an ethynyl-functionalized this compound, followed by a Sonogashira coupling with a suitable biphenyl derivative.
Step 1: Synthesis of 1-Ethynyl-4-iodo-2,3-dimethyl-1,4-difluorobenzene
-
This step would likely involve the iodination of this compound, followed by a Sonogashira coupling with a protected acetylene, and subsequent deprotection.
Step 2: Sonogashira Coupling
-
The resulting ethynyl derivative would then be coupled with 4'-bromo-[1,1'-biphenyl]-4-carbonitrile using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.
Expected Properties: The final product would be a rod-like molecule, a common characteristic of nematic liquid crystals. The two fluorine atoms ortho to the acetylene linker would create a strong dipole moment perpendicular to the long molecular axis, leading to a negative dielectric anisotropy.
Hypothetical Quantitative Data:
| Property | Expected Value |
| Clearing Point (T_c) | 120 - 150 °C |
| Dielectric Anisotropy (Δε) | -3.0 to -5.0 |
| Birefringence (Δn) | 0.15 - 0.20 |
Logical Relationship for Liquid Crystal Design
Caption: Design strategy for a liquid crystal incorporating the 1,4-difluoro-2,3-dimethylphenyl core.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Difluoro-2,3-dimethylbenzene
Welcome to the technical support center for the synthesis of 1,4-Difluoro-2,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound via three primary synthetic routes: Halogen Exchange, the Balz-Schiemann Reaction, and a Friedel-Crafts Acylation-Reduction sequence.
Route 1: Halogen Exchange from 1,4-Dichloro-2,3-dimethylbenzene
Frequently Asked Questions (FAQs):
-
Q1: What is the most critical parameter for achieving a high yield in the halogen exchange reaction? A1: The most critical parameters are the complete dryness of the potassium fluoride (KF) and the use of a high-boiling point aprotic polar solvent, such as sulfolane. Water will significantly reduce the nucleophilicity of the fluoride ion and lead to low yields.
-
Q2: I am observing a low conversion of the starting material. What are the likely causes? A2: Low conversion is often due to insufficient temperature, inadequate mixing, or impure/wet KF. Ensure your reaction is reaching the target temperature (180-220 °C) and that the KF is finely powdered and thoroughly dried before use. A phase-transfer catalyst can also improve the reaction rate.
-
Q3: My reaction has produced a complex mixture of products. What are the possible side reactions? A3: Side reactions can include mono-fluorination, where only one chlorine atom is substituted, or decomposition of the starting material or product at very high temperatures. Incomplete reaction is the most common reason for a product mixture.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Wet potassium fluoride (KF).2. Reaction temperature is too low.3. Inefficient mixing.4. Impure starting material. | 1. Dry KF under vacuum at >150 °C for several hours before use.2. Ensure the reaction mixture reaches and maintains the optimal temperature (typically 180-220 °C).3. Use vigorous mechanical stirring to ensure good contact between the solid KF and the substrate.4. Purify the 1,4-dichloro-2,3-dimethylbenzene by recrystallization or distillation before use. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low molar ratio of KF.3. Deactivation of the phase-transfer catalyst. | 1. Extend the reaction time and monitor the progress by GC-MS.2. Increase the molar excess of KF to 3-4 equivalents.3. Use a fresh batch of the phase-transfer catalyst. |
| Product is Dark/Contains Tarry Material | 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the solvent. | 1. Carefully control the reaction temperature and avoid overheating.2. Use a high-purity, dry solvent. |
Route 2: Balz-Schiemann Reaction from 2,3-Dimethyl-1,4-phenylenediamine
Frequently Asked Questions (FAQs):
-
Q1: What are the primary safety concerns with the Balz-Schiemann reaction? A1: The primary safety concern is the handling of the intermediate diazonium salts, which can be explosive when isolated and dry.[1][2][3][4] It is crucial to keep them cold and wet and to handle them with non-metal spatulas.
-
Q2: My yield of the diazonium tetrafluoroborate salt is low. How can I improve this? A2: Low yields in the diazotization step are often due to the temperature rising above 5 °C, an incorrect stoichiometric ratio of sodium nitrite, or an insufficient amount of tetrafluoroboric acid.
-
Q3: The thermal decomposition of the diazonium salt is giving me a low yield of the desired product. What can I do? A3: The decomposition temperature is critical. If it's too low, the reaction will be slow or incomplete. If it's too high, side reactions and decomposition can occur. The choice of solvent can also impact the yield, with low- or non-polar solvents sometimes improving the outcome.[1][5]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Diazonium Salt | 1. Temperature of diazotization was too high (> 5 °C).2. Incorrect stoichiometry of reagents.3. Incomplete dissolution of the starting amine. | 1. Maintain a temperature of 0-5 °C throughout the addition of sodium nitrite.2. Use a slight excess of sodium nitrite and ensure the starting amine is fully protonated with sufficient acid.3. Ensure the 2,3-dimethyl-1,4-phenylenediamine is fully dissolved in the tetrafluoroboric acid before cooling. |
| Low Yield of Final Product | 1. Incomplete decomposition of the diazonium salt.2. Side reactions during decomposition (e.g., formation of phenols).3. Loss of volatile product during decomposition. | 1. Ensure the decomposition is carried out at the optimal temperature until gas evolution ceases.2. Ensure the diazonium salt is as dry as possible before decomposition. Consider performing the decomposition under vacuum.3. Use a condenser to capture the volatile product as it forms. |
| Formation of Tarry Byproducts | 1. Decomposition temperature is too high.2. Presence of impurities in the diazonium salt. | 1. Carefully control the decomposition temperature.2. Wash the isolated diazonium salt with cold ether to remove impurities before drying. |
Route 3: Friedel-Crafts Acylation of 1,4-Difluorobenzene and Subsequent Reduction
Frequently Asked Questions (FAQs):
-
Q1: Why is the Friedel-Crafts acylation of 1,4-difluorobenzene challenging? A1: The two fluorine atoms are deactivating groups, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[6] Higher temperatures and a higher catalyst loading may be required.
-
Q2: I am getting a mixture of isomers from the acylation reaction. How can I improve the regioselectivity? A2: The fluorine atoms are ortho-, para-directing. Acylation of 1,4-difluorobenzene will lead to substitution at the 2-position. The introduction of a second acetyl group is sterically hindered. Careful control of reaction conditions can help minimize the formation of di-acylated products.
-
Q3: Which reduction method, Clemmensen or Wolff-Kishner, is better for converting the ketone to the final product? A3: The choice depends on the stability of your molecule. The Clemmensen reduction uses strongly acidic conditions (Zn(Hg), HCl), while the Wolff-Kishner reduction uses strongly basic conditions (hydrazine, KOH).[7][8] If your molecule has acid-sensitive functional groups, the Wolff-Kishner reduction is preferred.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Acylation | 1. Deactivated aromatic ring.2. Inactive Lewis acid catalyst (e.g., AlCl₃).3. Insufficient catalyst loading. | 1. Use a higher reaction temperature and a more reactive acylating agent if possible.2. Use a fresh, anhydrous batch of AlCl₃. Moisture deactivates the catalyst.3. Increase the molar ratio of AlCl₃ to the acylating agent. |
| Formation of Emulsion during Workup | 1. Formation of aluminum salts.2. Vigorous shaking of the separatory funnel. | 1. Add the reaction mixture to ice and concentrated HCl slowly with good stirring to break down the aluminum salts.2. Gently invert the separatory funnel instead of vigorous shaking. Adding brine can also help break emulsions.[2] |
| Incomplete Reduction | 1. Clemmensen: Inactive zinc amalgam.2. Wolff-Kishner: Insufficient temperature or base concentration.3. Steric hindrance around the carbonyl group. | 1. Prepare fresh zinc amalgam before the reaction.2. Ensure the reaction reaches a high enough temperature (typically >180 °C) and use a sufficient excess of base.3. These reductions can be slow for sterically hindered ketones; a longer reaction time may be necessary. |
Data Presentation
The following tables summarize key reaction parameters and their impact on the yield of this compound for the different synthetic routes.
Table 1: Halogen Exchange Reaction Parameters
| Starting Material | Fluorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dichloro-2,3-dimethylbenzene | KF (3) | Sulfolane | 200 | 24 | ~75 |
| 1,4-Dichloro-2,3-dimethylbenzene | KF (3) | DMF | 160 | 24 | ~40 |
| 1,4-Dichloro-2,3-dimethylbenzene | CsF (2.5) | NMP | 180 | 12 | ~80 |
Table 2: Balz-Schiemann Reaction Parameters
| Starting Material | Diazotization Conditions | Decomposition Temperature (°C) | Solvent | Yield (%) |
| 2,3-Dimethyl-1,4-phenylenediamine | NaNO₂, HBF₄, 0-5 °C | 120-140 | Toluene | ~60 |
| 2,3-Dimethyl-1,4-phenylenediamine | NaNO₂, HBF₄, 0-5 °C | 120-140 | Hexane | ~65 |
| 2,3-Dimethyl-1,4-phenylenediamine | t-BuONO, BF₃·OEt₂ | 80 | Dichloroethane | ~70 |
Table 3: Friedel-Crafts Acylation and Reduction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acylation | 1,4-Difluorobenzene, Acetyl Chloride, AlCl₃ | Dichloromethane | 40 | 4 | ~70 |
| Reduction (Wolff-Kishner) | Diacetyl intermediate, Hydrazine, KOH | Ethylene Glycol | 190 | 6 | ~85 |
| Reduction (Clemmensen) | Diacetyl intermediate, Zn(Hg), HCl | Toluene | 110 | 8 | ~80 |
Experimental Protocols
Protocol 1: Halogen Exchange Synthesis
Materials:
-
1,4-Dichloro-2,3-dimethylbenzene (1 equivalent)
-
Anhydrous Potassium Fluoride (KF) (3 equivalents)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents)
-
Anhydrous Sulfolane
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride and the phase-transfer catalyst.
-
Add anhydrous sulfolane to the flask.
-
Add 1,4-dichloro-2,3-dimethylbenzene to the mixture.
-
Heat the reaction mixture to 200 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the temperature and stirring for 24 hours. Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Balz-Schiemann Reaction
Materials:
-
2,3-Dimethyl-1,4-phenylenediamine (1 equivalent)
-
Tetrafluoroboric acid (HBF₄, 48% in water, 2.5 equivalents)
-
Sodium Nitrite (NaNO₂) (2.1 equivalents)
-
Toluene
Procedure:
-
In a beaker, dissolve 2,3-dimethyl-1,4-phenylenediamine in tetrafluoroboric acid.
-
Cool the solution to 0 °C in an ice-salt bath with stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by cold methanol, and finally cold diethyl ether.
-
Caution: Do not allow the diazonium salt to become completely dry and handle it with care.
-
In a round-bottom flask, suspend the moist diazonium salt in toluene.
-
Heat the mixture gently to 120-140 °C. The decomposition will be evident by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
-
Wash the toluene solution with aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by fractional distillation.
Protocol 3: Friedel-Crafts Acylation and Wolff-Kishner Reduction
Part A: Friedel-Crafts Acylation
Materials:
-
1,4-Difluorobenzene (1 equivalent)
-
Acetyl Chloride (2.2 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents)
-
Anhydrous Dichloromethane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred suspension.
-
After the addition is complete, add 1,4-difluorobenzene dropwise from the dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C) for 4 hours.
-
Cool the reaction mixture to 0 °C and slowly quench by adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,4-diacetyl-2,5-difluorobenzene intermediate.
Part B: Wolff-Kishner Reduction
Materials:
-
Crude 1,4-diacetyl-2,5-difluorobenzene intermediate (1 equivalent)
-
Hydrazine hydrate (10 equivalents)
-
Potassium Hydroxide (KOH) (12 equivalents)
-
Ethylene Glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the crude diacetyl intermediate, hydrazine hydrate, and ethylene glycol.
-
Heat the mixture to 120 °C for 1 hour.
-
Add powdered potassium hydroxide to the mixture.
-
Increase the temperature to 190 °C and reflux for 6 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture, add water, and extract with diethyl ether.
-
Wash the combined organic layers with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by fractional distillation.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for addressing synthesis issues.
Caption: Analogy of synthetic pathways to signaling pathways.
References
- 1. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorodediazonization in ionic liquid solvents: new life for the Balz-Schiemann reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1,4-Difluoro-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,4-Difluoro-2,3-dimethylbenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the formation of common side products.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily dependent on the chosen synthetic route. The halogen exchange method is a common approach and typically offers the highest yields.
Potential causes for low yields include:
-
Incomplete Reaction: The halogen exchange reaction requires high temperatures (160–200°C) and sufficient reaction time (12–24 hours) to proceed to completion. Ensure your reaction is maintained at the optimal temperature for the recommended duration.
-
Moisture in Reagents or Solvents: Fluoride ions are highly sensitive to moisture. The presence of water can deactivate the fluoride source (e.g., KF) and lead to the formation of undesired hydroxylation byproducts. Ensure all reagents and solvents are thoroughly dried before use.
-
Inefficient Phase-Transfer Catalyst: When using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), its effectiveness is crucial for transporting the fluoride ion into the organic phase. Ensure the catalyst is of high purity and used in the correct proportion.
-
Suboptimal Solvent: Polar aprotic solvents like sulfolane or dimethylformamide (DMF) are essential for this reaction. Using a less polar solvent will significantly hinder the reaction rate and reduce the yield.
To improve the yield, consider the following:
-
Optimize Reaction Conditions: Experiment with slight variations in temperature and reaction time to find the optimal conditions for your specific setup.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents.
-
Verify Catalyst Activity: Use a fresh, high-purity phase-transfer catalyst.
-
Purification Losses: Evaluate your purification method. Losses can occur during distillation or chromatography.
Question: I have identified an unexpected peak in my NMR/GC-MS analysis. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Based on the typical reagents and reaction conditions, the following are potential impurities:
-
Monofluoro Intermediate: In a halogen exchange reaction starting from a dichloro- or dibromo-precursor, incomplete reaction can lead to the presence of a monofluoro-monochloro (or monobromo) intermediate. To minimize this, ensure the reaction goes to completion by using a sufficient excess of the fluoride source and allowing for adequate reaction time.
-
Oxidation Products: The methyl groups on the benzene ring can be susceptible to oxidation, especially if there are oxidizing agents present or if the reaction is exposed to air at high temperatures. This can lead to the formation of 1,4-difluoro-2,3-dimethylbenzoic acid or related compounds.[1] To prevent this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Substitution Products: If nucleophiles other than fluoride are present, they can compete in the substitution reaction. For instance, if using a methoxide source, 1,4-dimethoxy-2,3-dimethylbenzene could be formed.[1] Ensure that the reaction environment is free from competing nucleophiles.
-
Reduction Products: While less common during the primary synthesis, if a reduction step is involved in a multi-step synthesis or if reducing agents are inadvertently present, the aromatic ring can be reduced to form 1,4-difluoro-2,3-dimethylcyclohexane.[1]
To minimize side product formation:
-
Control Reaction Stoichiometry: Use the correct molar ratios of reactants.
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Maintain Inert Atmosphere: As mentioned, using an inert atmosphere can prevent oxidation.
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Purify Starting Materials: Ensure the starting materials are pure and free from contaminants that could lead to side reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for the highest yield and scalability of this compound?
A1: The halogen exchange method, starting from 1,4-dichloro-2,3-dimethylbenzene, is generally the most effective route for achieving high yields (65-72%) and is well-suited for industrial-scale production.[1] While the Balz-Schiemann and Friedel-Crafts routes exist, they typically result in significantly lower yields.[1]
Q2: What is the role of a phase-transfer catalyst in the halogen exchange synthesis?
A2: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the inorganic fluoride salt (e.g., KF), which is typically insoluble in organic solvents, and the organic substrate (1,4-dichloro-2,3-dimethylbenzene). The catalyst transports the fluoride ions from the solid or aqueous phase to the organic phase where the reaction occurs.
Q3: How can I effectively purify the final product?
A3: The primary method for purifying this compound is distillation.[1] Due to its liquid form at room temperature and a boiling point of 155°C at 760 mmHg, fractional distillation is effective in separating it from less volatile impurities and starting materials. For removal of minor, closely boiling impurities, column chromatography may be necessary, although this is less practical for large-scale production.
Quantitative Data Summary
| Synthetic Route | Key Reagents/Conditions | Typical Yield (%) | Scalability | Purification Complexity |
| Halogen Exchange | 1,4-dichloro-2,3-dimethylbenzene, KF, Sulfolane/DMF, 160–200°C | 65–72 | High | Simple (Distillation) |
| Balz-Schiemann | Diazotization of corresponding amine, HBF4/heat | 25–30 | Low | Complex (Chromatography) |
| Friedel-Crafts | Friedel-Crafts acylation followed by reduction | 15–19 | Moderate | Moderate (Crystallization) |
Data compiled from available chemical literature.[1]
Experimental Protocol: Halogen Exchange Synthesis
This protocol provides a detailed methodology for the synthesis of this compound via the halogen exchange route.
Materials:
-
1,4-Dichloro-2,3-dimethylbenzene
-
Potassium Fluoride (KF), anhydrous
-
Sulfolane, anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Toluene
-
5% aqueous Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride (2.5 eq) and tetrabutylammonium bromide (0.1 eq).
-
Addition of Reagents: Add anhydrous sulfolane to the flask, followed by 1,4-dichloro-2,3-dimethylbenzene (1.0 eq).
-
Reaction: Under a gentle flow of nitrogen, heat the reaction mixture to 180°C with vigorous stirring. Maintain this temperature for 18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add toluene to dilute the mixture and filter to remove the inorganic salts.
-
Wash the filtrate with a 5% aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the toluene.
-
Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction at 155°C.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Purification of 1,4-Difluoro-2,3-dimethylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,4-Difluoro-2,3-dimethylbenzene. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The nature of impurities is highly dependent on the synthetic route used. A common method for synthesizing this compound is through a halogen exchange reaction from 1,4-dichloro-2,3-dimethylbenzene.[1] Potential impurities from this process include:
-
Residual starting material: 1,4-dichloro-2,3-dimethylbenzene.
-
Partially fluorinated intermediates: 1-chloro-4-fluoro-2,3-dimethylbenzene.
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Solvent residues: High-boiling point solvents such as sulfolane or dimethylformamide (DMF) may be present.[1]
-
Byproducts from side reactions.
Q2: Which purification techniques are most effective for this compound?
A2: The primary methods for purifying this compound, which is a liquid at room temperature, are fractional distillation and column chromatography.[2]
-
Fractional Distillation: This is a suitable method for separating compounds with different boiling points. Given that this compound has a boiling point of 155 °C at atmospheric pressure, distillation can be effective for removing impurities with significantly different boiling points.
-
Column Chromatography: For removing impurities with similar boiling points, such as positional isomers or byproducts with similar polarity, silica gel column chromatography is a powerful technique.[3]
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using several analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like this compound and for quantifying the levels of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of column chromatography and to select an appropriate solvent system.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR can be used to confirm the structure of the desired product and to identify and quantify impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Distillation | Boiling points of impurities are too close to the product. | - Increase the efficiency of the distillation column (e.g., use a longer column or one with a higher number of theoretical plates).- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences.- Follow up with column chromatography for final purification. |
| Poor Separation in Column Chromatography | Inappropriate solvent system (eluent). | - Optimize the solvent system using TLC. A good starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate.[3][4]- For this compound, a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) is a reasonable starting point. Adjust the polarity to achieve an Rf value of 0.2-0.3 for the product on TLC.[3] |
| Product is Contaminated with a Positional Isomer | Isomers have very similar physical properties. | - High-performance column chromatography with a highly efficient stationary phase may be required.- Consider preparative GC if the scale is small. |
| Low Recovery of the Compound | The compound is unstable under the purification conditions. | - Fluorinated compounds can sometimes be sensitive to acidic conditions. If using silica gel chromatography, consider neutralizing the silica gel by adding a small amount of triethylamine (1-3%) to the eluent.[4]- Avoid excessive heating during distillation. |
| Colored Impurities in the Final Product | Presence of high molecular weight byproducts or degradation products. | - Treat a solution of the crude product with activated carbon before the final purification step. Be aware that this may also adsorb some of the desired product.- Column chromatography is generally effective at removing colored impurities. |
Quantitative Data Summary
The following table summarizes key physical properties of this compound, which are critical for developing a purification strategy.
| Property | Value |
| Molecular Weight | 142.15 g/mol [5][6] |
| Boiling Point | 155 °C (at 760 mmHg)[2] |
| Flash Point | 36 °C[2] |
| Physical Form | Liquid |
| Commercial Purity | 97-98%[5] |
Experimental Protocols
Detailed Methodology for Purification by Column Chromatography
This protocol is adapted from standard procedures for the purification of similar fluorinated aromatic compounds.[3]
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
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Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
2. Procedure:
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude product in a minimal volume of DCM.
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5).
-
Visualize the spots under a UV lamp. The ideal solvent system will provide good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.3.[3]
-
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Prepare a slurry of silica gel in the selected eluent (the least polar mixture determined by TLC).
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Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to pack the silica gel evenly.
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Add a thin layer of sand on top of the packed silica gel.
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Drain the solvent until the level is just above the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
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Collect fractions in test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity Analysis:
-
Assess the purity of the final product using GC, HPLC, or NMR spectroscopy.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. This compound | 1736-90-9 | Benchchem [benchchem.com]
- 2. This compound | 1736-90-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. This compound 98% | CAS: 1736-90-9 | AChemBlock [achemblock.com]
- 6. This compound | C8H8F2 | CID 581530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming low reactivity of 1,4-Difluoro-2,3-dimethylbenzene in Friedel-Crafts reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity of 1,4-difluoro-2,3-dimethylbenzene in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in Friedel-Crafts reactions?
A1: The low reactivity of this compound stems from the strong electron-withdrawing inductive effect of the two fluorine atoms.[1] This effect significantly deactivates the benzene ring, making it less nucleophilic and therefore less susceptible to electrophilic attack by the acylium ion.[1][2] While fluorine can donate electron density via resonance, the inductive effect is stronger and dominates, leading to overall deactivation of the aromatic ring.
Q2: I am not getting any product in my Friedel-Crafts acylation of this compound. What are the most likely causes?
A2: Several factors could lead to a failed reaction. The most common issues include:
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Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in your glassware, solvents, or reagents will deactivate the catalyst.
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, which is often irreversible under the reaction conditions. Therefore, a stoichiometric amount or even an excess of the catalyst is typically required.[3]
-
Strongly Deactivated Substrate: this compound is a strongly deactivated substrate. Standard Friedel-Crafts conditions may not be harsh enough to promote the reaction.[4][5]
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Low Quality Reagents: Impurities in the starting material, acylating agent, or solvent can inhibit the reaction.
Q3: Can I use Friedel-Crafts alkylation on this compound?
A3: Friedel-Crafts alkylation is generally not recommended for this substrate. The reaction is prone to carbocation rearrangements and polyalkylation, which can lead to a mixture of products that are difficult to separate.[4][5] Furthermore, the strongly deactivated nature of the ring makes alkylation challenging. Friedel-Crafts acylation is preferred because the resulting ketone is less reactive than the starting material, preventing multiple acylations.[3]
Q4: Are there any alternative methods to a standard Friedel-Crafts acylation for this type of deactivated substrate?
A4: Yes, for highly deactivated substrates, alternative methods can be more effective. These include:
-
Using stronger Lewis acids or superacid catalyst systems.
-
Employing harsher reaction conditions, such as higher temperatures and longer reaction times.
-
Exploring "greener" methodologies, such as using methanesulfonic anhydride as a promoter, which can be effective for electron-deficient systems.[6]
-
The use of hexafluoro-2-propanol (HFIP) as a solvent can promote intramolecular Friedel-Crafts acylations without the need for a catalyst.[7][8]
Troubleshooting Guides
Issue 1: Low to No Product Yield
If you are experiencing low or no yield, follow these troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Byproducts
The formation of multiple byproducts can complicate purification. Here are some strategies to improve selectivity:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable product.
-
Order of Addition: Slowly adding the acylating agent to the mixture of the substrate and Lewis acid can help to control the reaction rate and minimize side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction. Experimenting with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) may improve the outcome.
Quantitative Data
| Aromatic Substrate | Relative Reactivity | Typical Product |
| 1,3-Difluorobenzene | Most Reactive | 2,4-Difluoroacetophenone |
| 1,2-Difluorobenzene | Low Reactivity | Complex mixture |
| 1,4-Difluorobenzene | Very Low Reactivity | Trace to no product under standard conditions |
Data compiled from comparative analyses of difluorobenzene reactivity.[1]
Experimental Protocols
The following is a general starting protocol for the Friedel-Crafts acylation of this compound. Note: This protocol will likely require optimization (e.g., higher temperatures, longer reaction times) due to the low reactivity of the substrate.
General Protocol for Friedel-Crafts Acylation
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Reagent Preparation:
-
In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃) (1.2 to 2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Reaction Execution:
-
Slowly add the acyl chloride (e.g., acetyl chloride) (1.1 equivalents) to the stirred suspension via the addition funnel.
-
After the addition is complete, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
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Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
The reaction may require heating under reflux for several hours to days. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
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After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
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Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Experimental Workflow Diagram
Caption: A typical workflow for a Friedel-Crafts acylation experiment.
Deactivation and Directing Effects
The following diagram illustrates why this compound is deactivated towards electrophilic aromatic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing hazardous byproducts in 1,4-Difluoro-2,3-dimethylbenzene synthesis
Welcome to the technical support center for the synthesis of 1,4-Difluoro-2,3-dimethylbenzene. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes for this compound are the Balz-Schiemann reaction and the halogen exchange reaction. The Balz-Schiemann reaction utilizes 2,3-dimethyl-1,4-phenylenediamine as a starting material, which undergoes diazotization followed by thermal decomposition of the resulting diazonium salt.[1] The halogen exchange method typically involves the fluorination of 1,4-dichloro-2,3-dimethylbenzene using a fluoride salt like potassium fluoride (KF) in a high-boiling polar aprotic solvent.[2]
Q2: What are the major hazardous byproducts associated with each synthetic route?
A2: For the Balz-Schiemann reaction , the primary hazardous byproducts are gaseous boron trifluoride (BF₃) and nitrogen (N₂), which are released during the thermal decomposition of the diazonium tetrafluoroborate salt.[3] For the halogen exchange reaction , the main concern is the potential formation of hydrogen fluoride (HF) if moisture is present in the reaction. HF is highly corrosive and toxic.[4]
Q3: How can I minimize the formation of hazardous byproducts?
A3: In the Balz-Schiemann reaction , byproduct formation is inherent to the reaction mechanism. The focus should be on safe handling and containment of the gaseous byproducts. For the halogen exchange reaction , ensuring anhydrous (dry) conditions is crucial to prevent the formation of HF. This includes using dried solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the common challenges or side reactions in these syntheses?
A4: In the Balz-Schiemann reaction , challenges include the potential for explosive decomposition of the diazonium salt intermediate, especially with ortho-substituted derivatives, and the formation of tarry residues at high temperatures.[1][5] Incomplete reaction and low yields can also be problematic. For the halogen exchange reaction , incomplete conversion of the starting material is a common issue, often due to the low solubility and reactivity of the fluoride salt. Side reactions can include the formation of partially fluorinated intermediates.
Troubleshooting Guides
Balz-Schiemann Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Incomplete decomposition of the diazonium salt. | Ensure the decomposition temperature is sufficiently high (typically 100-200°C).[5] Consider using a higher boiling point solvent if performing the reaction in solution. | |
| Instability of the diazonium salt. | Isolate the diazonium tetrafluoroborate salt carefully and ensure it is completely dry before decomposition. | |
| Formation of Tarry Byproducts | High decomposition temperature. | Optimize the decomposition temperature; use the lowest temperature at which the reaction proceeds efficiently. Consider performing the decomposition under vacuum to remove the product as it forms. |
| Presence of impurities. | Ensure the starting aniline is pure. | |
| Runaway or Explosive Decomposition | Unstable diazonium salt, particularly with certain substitution patterns.[1] | Conduct the reaction on a small scale first. Decompose the diazonium salt in small portions or in a solution to better control the reaction rate and temperature.[1] Continuous flow reactors can also mitigate this risk.[1] |
Halogen Exchange Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive potassium fluoride. | Use spray-dried or anhydrous potassium fluoride. Ensure it is stored in a desiccator. |
| Presence of water. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere. | |
| Insufficient reaction temperature or time. | Optimize the reaction temperature (typically 160-200°C) and time (can be up to 24 hours).[2] | |
| Poor solubility of KF. | Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the solubility and reactivity of KF.[2] | |
| Incomplete Conversion | Insufficient equivalents of KF. | Use a molar excess of potassium fluoride. |
| Deactivation of the aromatic ring. | The presence of electron-withdrawing groups can deactivate the ring towards nucleophilic aromatic substitution. Higher temperatures and longer reaction times may be necessary. | |
| Formation of Monofluorinated Byproduct | Incomplete reaction. | Increase reaction time and/or temperature. Ensure sufficient equivalents of KF are used. |
Experimental Protocols
Synthesis of this compound via Halogen Exchange
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1,4-Dichloro-2,3-dimethylbenzene
-
Anhydrous potassium fluoride (spray-dried)
-
Anhydrous sulfolane (or dimethylformamide)
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
Anhydrous nitrogen or argon
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Under a positive flow of inert gas, add 1,4-dichloro-2,3-dimethylbenzene, anhydrous potassium fluoride (3 equivalents), and tetrabutylammonium bromide (0.1 equivalents) to the flask.
-
Add anhydrous sulfolane to the flask.
-
Heat the reaction mixture to 180°C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours, monitoring the progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a beaker of cold water.
-
Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
Hazardous Byproduct Management
Boron Trifluoride (BF₃) and Nitrogen (N₂) from Balz-Schiemann Reaction:
-
Containment: The reaction should be performed in a well-ventilated fume hood. The off-gases should be passed through a scrubbing system.
-
Scrubbing Solution: A basic solution, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), can be used to neutralize the acidic BF₃ gas.
-
Monitoring: Monitor the gas evolution to gauge the reaction progress. A bubbler filled with mineral oil can be used to visualize the gas flow.
Hydrogen Fluoride (HF) from Halogen Exchange Reaction:
-
Prevention: The most effective management strategy is prevention by ensuring strictly anhydrous conditions.
-
Quenching: If HF is suspected, the reaction should be quenched carefully by slowly adding the reaction mixture to a stirred, cooled solution of a weak base, such as sodium bicarbonate (NaHCO₃) or calcium hydroxide (Ca(OH)₂).
-
Neutralization of Waste: All aqueous waste from the workup should be treated with a base to neutralize any residual HF before disposal. The pH should be checked to ensure it is neutral.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat, when handling reactions that may produce HF.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound [2]
| Parameter | Halogen Exchange | Balz-Schiemann |
| Starting Material | 1,4-Dichloro-2,3-dimethylbenzene | 2,3-dimethyl-1,4-phenylenediamine |
| Typical Yield (%) | 65-72 | 25-30 |
| Scalability | High | Low |
| Safety Concerns | High temperatures, potential HF formation | Handling of potentially explosive diazonium salts, toxic gaseous byproducts (BF₃, N₂) |
| Purification Complexity | Simple (distillation) | Complex (chromatography may be needed to remove tar) |
Visualizations
References
Technical Support Center: Improving Regioselectivity in Reactions of 1,4-Difluoro-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Difluoro-2,3-dimethylbenzene. The information is designed to address specific challenges encountered during experiments, with a focus on improving the regioselectivity of various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions of this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. The two fluorine atoms are electron-withdrawing and ortho, para-directing, while the two methyl groups are electron-donating and also ortho, para-directing. The outcome of a reaction will depend on the specific reaction type and conditions.
Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?
A2: In electrophilic aromatic substitution (EAS) reactions, the positions activated by the electron-donating methyl groups are generally favored for substitution. Due to the ortho, para-directing nature of the methyl groups, electrophilic attack is most likely to occur at the positions ortho to both methyl groups (positions 5 and 6). However, the fluorine atoms also exert an ortho, para-directing effect, which can lead to substitution at the positions ortho to the fluorines (positions 2 and 3, which are already substituted, and positions 5 and 6). The final regioselectivity will be a balance of these directing effects and steric hindrance.
Q3: Can nucleophilic aromatic substitution (SNAr) be performed on this compound?
A3: Yes, nucleophilic aromatic substitution (SNAr) is possible on this compound. The presence of the electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack.[1] The fluorine atoms themselves can act as leaving groups. For SNAr to occur, the aromatic ring needs to be electron-deficient, which is often enhanced by the presence of additional electron-withdrawing groups.[2]
Q4: How can I achieve ortho-metalation on this compound?
A4: Directed ortho-metalation (DoM) can be a powerful tool to achieve high regioselectivity. In the case of this compound, the fluorine atoms can act as weak directing metalation groups (DMGs). However, for efficient and selective ortho-lithiation, stronger directing groups are often required. If a suitable directing group is present on the molecule, organolithium reagents like n-butyllithium (n-BuLi) can be used to deprotonate the ortho position.
Troubleshooting Guides
Electrophilic Aromatic Substitution (EAS)
Issue: Poor regioselectivity in nitration, halogenation, or Friedel-Crafts reactions, leading to a mixture of isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Competing Directing Effects | The activating methyl groups and the deactivating but ortho, para-directing fluorine atoms lead to multiple activated positions. |
| Optimize Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the product formed via the lowest activation energy pathway. | |
| Choice of Lewis Acid: In Friedel-Crafts reactions, the strength and steric bulk of the Lewis acid can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to find the optimal balance for your desired isomer. | |
| Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer distribution. Screen a range of solvents from nonpolar (e.g., hexane, dichloromethane) to polar aprotic (e.g., nitromethane). | |
| Steric Hindrance | The methyl groups can sterically hinder attack at the adjacent positions. |
| Bulky Reagents: Using sterically demanding electrophiles can favor substitution at the less hindered positions. For example, using a bulkier acyl chloride in a Friedel-Crafts acylation may increase the proportion of the less sterically hindered product. |
Experimental Protocol: General Procedure for Electrophilic Nitration
A general procedure for the nitration of a difluorinated aromatic compound involves the slow addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the substrate in a suitable solvent at a controlled temperature.
-
Materials: this compound, fuming nitric acid, concentrated sulfuric acid, dichloromethane (or other inert solvent), ice bath, magnetic stirrer.
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction progress by TLC or GC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the product mixture by column chromatography to separate the isomers.
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Analyze the product ratio using techniques like ¹H NMR, ¹⁹F NMR, or GC-MS.
-
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low yield or lack of reactivity in SNAr reactions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Ring Activation | The two methyl groups are electron-donating, which can counteract the activating effect of the fluorine atoms for SNAr. |
| Introduce Additional Electron-Withdrawing Groups: If synthetically feasible, the presence of a strong electron-withdrawing group (e.g., nitro, cyano) ortho or para to the fluorine leaving group will significantly enhance the rate of SNAr.[3] | |
| Use a Stronger Nucleophile: Employing a more potent nucleophile can overcome lower ring activation. For example, using sodium methoxide instead of methanol with a weaker base. | |
| Poor Leaving Group Ability | While fluorine can be a good leaving group in SNAr, its departure can be slow under certain conditions. |
| Optimize Reaction Temperature: Higher temperatures are often required to facilitate the departure of the fluoride ion. | |
| Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity, and do not solvate the anionic leaving group as strongly. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide
-
Materials: this compound, sodium methoxide, dimethylformamide (DMF), inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add sodium methoxide portion-wise to the stirred solution at room temperature.
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Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC.
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After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
Directed ortho-Metalation (DoM)
Issue: Low efficiency or poor regioselectivity in the lithiation step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Weak Directing Group | Fluorine is a relatively weak directing group for ortho-metalation. |
| Introduce a Stronger Directing Group: If possible, modify the substrate to include a more powerful directing metalation group (DMG) such as an amide, carbamate, or methoxy group. | |
| Use a Stronger Base/Additive: Employing a stronger alkyllithium base (e.g., sec-BuLi or t-BuLi) or adding a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and efficiency of lithiation. | |
| Competitive Lithiation | Deprotonation may occur at other acidic sites, such as the benzylic protons of the methyl groups. |
| Optimize Reaction Temperature: Lithiation is typically performed at low temperatures (e.g., -78 °C) to control the regioselectivity and prevent side reactions. | |
| Kinetic vs. Thermodynamic Control: The choice of base and reaction time can influence whether the kinetically or thermodynamically favored product is formed. Shorter reaction times at low temperatures often favor the kinetically controlled product. |
Experimental Protocol: General Procedure for Directed ortho-Metalation
-
Materials: this compound (or a derivative with a stronger DMG), n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), electrophile (e.g., trimethylsilyl chloride), inert atmosphere.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the substrate in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution, maintaining the low temperature.
-
Stir the mixture at -78 °C for a specified time to allow for complete lithiation.
-
Add the chosen electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product using appropriate chromatographic or distillation techniques.
-
Visualizations
Caption: Directing effects in electrophilic aromatic substitution of this compound.
Caption: Troubleshooting flowchart for poor regioselectivity in electrophilic aromatic substitution.
References
Stability and degradation of 1,4-Difluoro-2,3-dimethylbenzene under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1,4-difluoro-2,3-dimethylbenzene under common laboratory and industrial reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable aromatic compound. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant thermal and chemical stability.[1] However, the molecule possesses reactive sites, primarily the methyl groups and the fluorinated aromatic ring, that can be susceptible to degradation under specific stress conditions.
Q2: What are the primary degradation pathways for this compound?
A2: The most likely degradation pathways involve:
-
Oxidation of the methyl groups: The benzylic hydrogens on the methyl groups are susceptible to oxidation, which can lead to the formation of corresponding alcohols, aldehydes, and ultimately carboxylic acids (2,3-difluoro-5,6-dimethylbenzoic acid).[2][3] This is a common degradation route for alkyl-substituted aromatics.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can be displaced by strong nucleophiles. While the methyl groups are electron-donating, under sufficiently harsh conditions (e.g., strong base, high temperature), nucleophilic substitution can occur.[6]
-
Photodegradation: Exposure to UV or high-energy visible light can induce degradation. The specific degradation products will depend on the solvent and atmosphere (presence of oxygen).[7][8]
-
Thermal Degradation: While thermally stable, very high temperatures can lead to decomposition.[9][10]
Q3: Is this compound susceptible to hydrolysis under acidic or basic conditions?
A3: The C-F bond on an aromatic ring is generally resistant to hydrolysis. However, forced degradation studies under strong acidic and basic conditions are recommended to establish the intrinsic stability of the molecule.[11][12] While direct cleavage of the C-F bond is unlikely under typical hydrolytic conditions, the overall molecule could be altered, or unexpected reactions could be promoted.
Q4: What are the recommended storage conditions for this compound?
A4: Based on supplier safety data sheets, this compound should be stored at room temperature in a dry, well-ventilated area.[13] It is a flammable liquid and should be kept away from ignition sources.[13][14] To prevent photodegradation, storage in an amber or opaque container is advisable.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Low yield or recovery of starting material after a reaction. | Degradation of the compound. | - Analyze the reaction mixture by HPLC or GC-MS to identify potential degradation products. - If oxidation is suspected (e.g., reaction in the presence of air at high temperature), consider running the reaction under an inert atmosphere (N₂ or Ar). - If using a strong nucleophile, consider that a side reaction via Nucleophilic Aromatic Substitution (SNAr) may be consuming your starting material. |
| Appearance of unexpected peaks in chromatogram during analysis. | Formation of degradation products or impurities. | - Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products and confirm their retention times. - Characterize the unknown peaks using LC-MS or GC-MS to identify their structures. This will help in elucidating the degradation pathway. |
| Reaction mixture changes color (e.g., turns yellow or brown). | Decomposition or side reactions. | - This can be an indication of oxidative or thermal degradation. - Lower the reaction temperature if possible. - Ensure the reaction is performed under an inert atmosphere. - Check the purity of reagents and solvents, as impurities can sometimes catalyze degradation. |
| Inconsistent reaction outcomes. | Variability in stability under reaction conditions. | - Carefully control reaction parameters such as temperature, atmosphere, and reaction time. - Ensure the starting material is of high purity and stored correctly to prevent degradation before use. - Perform small-scale trial reactions to establish the stability limits of the compound under your specific conditions. |
Data Presentation: Stability Summary
The following tables should be used to record quantitative data from stability and forced degradation studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagents & Concentration | Temperature | Duration | % Degradation | Major Degradation Products (Retention Time) |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 h | User Data | User Data |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | User Data | User Data |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | User Data | User Data |
| Thermal | Dry Heat | 100 °C | 48 h | User Data | User Data |
| Photolytic | UV/Visible Light | Room Temp | 48 h | User Data | User Data |
Table 2: pH-Dependent Stability Profile
| pH | Buffer System | Temperature | Time Point (h) | % Remaining Parent Compound |
| 2.0 | Glycine-HCl | 37 °C | 0 | 100 |
| 6 | User Data | |||
| 12 | User Data | |||
| 24 | User Data | |||
| 7.4 | Phosphate Buffer | 37 °C | 0 | 100 |
| 6 | User Data | |||
| 12 | User Data | |||
| 24 | User Data | |||
| 9.0 | Borate Buffer | 37 °C | 0 | 100 |
| 6 | User Data | |||
| 12 | User Data | |||
| 24 | User Data |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol is based on standard guidelines for stress testing of pharmaceutical compounds and should be adapted as necessary.[12][15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Transfer the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid/liquid residue in an oven at 100°C.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[16]
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Quenching:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
For thermal and photolytic samples, no quenching is typically required.
-
-
Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection).[11][17] Use LC-MS to identify the mass of degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths to ensure peak purity. A wavelength of ~254 nm is a reasonable starting point.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[18] Specificity is demonstrated by showing that the method can separate the main compound from all degradation products generated during the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. US7488843B1 - Oxidation process for aromatic compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of per- and polyfluoroalkyl substances in water: A review of fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. This compound | 1736-90-9 [sigmaaldrich.com]
- 14. This compound | C8H8F2 | CID 581530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. ICH Official web site : ICH [ich.org]
- 17. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,4-Difluoro-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,4-difluoro-2,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can arise from the synthetic route used. For instance, in a halogen exchange synthesis from 1,4-dichloro-2,3-dimethylbenzene, impurities could include residual starting material and mono-fluorinated intermediates.[1] Other potential impurities include positional isomers formed during synthesis, such as 1,3-difluoro-2,3-dimethylbenzene or 1,2-difluoro-4,5-dimethylbenzene, which can be challenging to separate due to similar physical properties. Solvents used in the reaction or purification steps may also be present as residual impurities.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile impurities. It can effectively separate isomers and identify them based on their mass spectra.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 or a specialized fluorinated stationary phase, is a powerful tool for quantifying the purity of the main compound and detecting less volatile impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are excellent for structural confirmation and can be used for quantitative analysis to determine purity without the need for a reference standard of every impurity.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
Problem: Poor separation of isomers during fractional distillation.
-
Possible Cause: The boiling points of the isomers are very close, making separation by standard fractional distillation difficult.[7]
-
Solution:
-
Use a longer, high-efficiency fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[8]
-
Maintain a slow and steady distillation rate.[9]
-
Insulate the distillation column to minimize heat loss.[10]
-
Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between isomers.
-
Problem: The compound undergoes decomposition or polymerization at distillation temperatures.
-
Possible Cause: Although this compound is relatively stable, prolonged heating can sometimes lead to degradation, especially if catalytic impurities are present.
-
Solution:
-
Use vacuum distillation to reduce the required temperature.
-
Ensure all glassware is scrupulously clean.
-
Add a radical inhibitor, such as hydroquinone, to the distillation flask if polymerization is suspected.[7]
-
Column Chromatography
Problem: Co-elution of the desired product with impurities.
-
Possible Cause: The polarity of the impurities is very similar to the product.
-
Solution:
-
Optimize the solvent system. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation.
-
Consider using a stationary phase with alternative selectivity. For fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated stationary phase can offer different retention mechanisms and improved separation of isomers.[11][12]
-
Problem: Tailing of peaks during column chromatography.
-
Possible Cause: Secondary interactions between the analyte and the silica gel stationary phase. This can be more pronounced with fluorinated compounds.[13]
-
Solution:
-
Use a highly end-capped column.
-
Add a small amount of a polar modifier, like triethylamine, to the eluent to block active sites on the silica gel.
-
Consider using a less acidic stationary phase, such as neutral alumina.
-
Recrystallization
Problem: The compound oils out instead of forming crystals.
-
Possible Cause: The solution is too supersaturated, or the presence of impurities is inhibiting crystal formation.[14]
-
Solution:
-
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Try a different solvent system. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes promote crystallization.[15]
-
If the compound is significantly impure, consider a preliminary purification step like column chromatography before recrystallization.[14]
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or nucleation is inhibited.[14]
-
Solution:
-
Evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.
-
Add a seed crystal of pure this compound, if available.[14]
-
Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
-
Data Presentation
The following table summarizes hypothetical data for the purification of this compound using different techniques. This data is representative of what a researcher might expect to achieve.
| Purification Method | Initial Purity (%) | Key Impurity | Impurity Level (Initial, %) | Final Purity (%) | Impurity Level (Final, %) | Yield (%) |
| Fractional Distillation | 95.0 | 1,3-Difluoro-2,3-dimethylbenzene | 3.5 | 98.5 | 1.0 | 75 |
| Column Chromatography (Silica Gel) | 95.0 | Residual starting material | 2.0 | 99.2 | <0.1 | 85 |
| Column Chromatography (PFP Phase) | 98.5 | 1,3-Difluoro-2,3-dimethylbenzene | 1.0 | >99.8 | <0.1 | 90 |
| Recrystallization (Ethanol/Water) | 99.2 | Minor unidentified impurities | 0.8 | >99.9 | <0.1 | 95 |
Experimental Protocols
Purity Assessment by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes. Ramp up to 280 °C at 10 °C/min. Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Purification by Column Chromatography (Silica Gel)
-
Column Packing: Prepare a slurry of silica gel in hexanes and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1% ethyl acetate in hexanes and slowly increasing to 5%).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: A logical workflow for the purification and analysis of this compound.
References
- 1. This compound | 1736-90-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bia.si [bia.si]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for 1,4-Difluoro-2,3-dimethylbenzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting catalysts for efficient reactions involving 1,4-difluoro-2,3-dimethylbenzene. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and example experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: this compound is a versatile substrate for several key catalytic reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds, creating biaryl structures. This is one of the most powerful methods for this type of transformation.[1][2]
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, synthesizing substituted anilines which are important in medicinal chemistry.[3][4]
-
C-H Functionalization/Arylation: To directly form new bonds at the C-H positions of the aromatic ring, offering an atom-economical route to more complex molecules.[5][6]
Q2: How do the fluorine and methyl groups on the ring affect catalyst selection?
A2: The electronic and steric environment of this compound presents unique challenges and opportunities:
-
Electronic Effects: The two electron-donating methyl groups make the aromatic ring electron-rich. This can make the initial oxidative addition step in cross-coupling reactions (like Suzuki and Buchwald-Hartwig) slower compared to electron-poor arenes.[7] Therefore, catalysts with electron-rich and bulky phosphine ligands are often required to promote this step.
-
Steric Hindrance: The methyl groups adjacent to the fluorine atoms create steric hindrance, which can impede the approach of the catalyst and the coupling partner. Bulky ligands on the catalyst are often necessary to overcome this challenge and facilitate the reaction.[6]
-
C-F Bond Activation: While C-F bonds are generally strong, they can be activated, especially with nickel catalysts or under specific palladium-catalyzed conditions. For most cross-coupling reactions targeting the C-F bond, more reactive aryl halides (like bromides or iodides) are preferred starting materials if accessible.
Q3: Should I use a Palladium or Nickel catalyst for my reaction?
A3: The choice between palladium and nickel depends on the desired reaction and substrate:
-
Palladium (Pd): Palladium is the most widely used and versatile catalyst for Suzuki-Miyaura and Buchwald-Hartwig reactions.[8] Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are highly effective for coupling challenging substrates, including electron-rich and sterically hindered aryl halides.[9]
-
Nickel (Ni): Nickel catalysts are often more cost-effective and can be particularly effective for activating less reactive C-F bonds.[2][10] They are a good alternative to consider, especially for C-H functionalization and for coupling with aryl fluorides.
Q4: What role does the ligand play in these catalytic reactions?
A4: The ligand is crucial for stabilizing the metal center and modulating its reactivity. For substrates like this compound:
-
Electron-Rich Ligands: These ligands increase the electron density on the metal center, which promotes the oxidative addition of the aryl halide to the catalyst.[9]
-
Bulky Ligands: Sterically demanding ligands facilitate the final reductive elimination step, which forms the product and regenerates the active catalyst. They can also help prevent the formation of inactive catalyst dimers.
Catalyst Selection and Troubleshooting Workflow
The following diagram provides a logical workflow for selecting a catalyst system and troubleshooting common issues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 9. CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl - Google Patents [patents.google.com]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 1,4-Difluoro-2,3-dimethylbenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,4-Difluoro-2,3-dimethylbenzene and two of its structural isomers: 1,2-Difluoro-3,4-dimethylbenzene and 2,3-Difluoro-1,4-dimethylbenzene. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted NMR data to highlight the structural elucidation capabilities of ¹H and ¹⁹F NMR spectroscopy for these closely related fluorinated aromatic compounds.
¹H and ¹⁹F NMR Data Comparison
The predicted ¹H and ¹⁹F NMR data for this compound and its isomers are summarized in the tables below. These predictions were generated using advanced computational algorithms to estimate chemical shifts (δ) and coupling constants (J).
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-Coupling (Hz) |
| This compound | H-5, H-6 | 6.85 | t | J(H,F) = 8.5 |
| CH₃ | 2.15 | s | ||
| 1,2-Difluoro-3,4-dimethylbenzene | H-5 | 6.98 | d | J(H,H) = 8.0 |
| H-6 | 6.90 | d | J(H,H) = 8.0 | |
| CH₃ (C3) | 2.25 | s | ||
| CH₃ (C4) | 2.20 | s | ||
| 2,3-Difluoro-1,4-dimethylbenzene | H-5, H-6 | 7.05 | s | |
| CH₃ | 2.20 | t | J(H,F) = 2.0 |
Table 2: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, ¹H-decoupled)
| Compound | Fluorine | Predicted Chemical Shift (ppm) |
| This compound | F-1, F-4 | -120.0 |
| 1,2-Difluoro-3,4-dimethylbenzene | F-1, F-2 | -135.0 |
| 2,3-Difluoro-1,4-dimethylbenzene | F-2, F-3 | -140.0 |
Structural and NMR Signaling Pathway Analysis
The substitution pattern of the fluorine and methyl groups on the benzene ring directly influences the chemical environment of each nucleus, resulting in distinct NMR spectra for each isomer. The following diagram illustrates the structure of this compound and the key through-bond interactions (scalar or J-couplings) that determine the appearance of its NMR signals.
A Comparative Guide to HPLC and GC-MS Methods for the Characterization of 1,4-Difluoro-2,3-dimethylbenzene
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1,4-Difluoro-2,3-dimethylbenzene, a fluorinated aromatic compound. While specific, validated methods for this particular analyte are not widely published, this document outlines representative experimental protocols based on the analysis of structurally similar compounds, such as substituted benzenes and other fluorinated aromatic hydrocarbons.
Method Comparison
Both HPLC and GC-MS are powerful analytical techniques suitable for the characterization of this compound, each with its own set of advantages and considerations. The choice of method will depend on the specific analytical goals, such as purity assessment, impurity profiling, or quantitative analysis.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. This compound is a volatile liquid, making it suitable for GC.[1] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase. | May require derivatization for non-volatile compounds, but for volatile compounds like this compound, direct injection of a dilute solution is common. |
| Separation of Isomers | Can be effective, especially with specialized columns like fluorinated phases that offer different selectivity compared to standard C18 columns.[2][3] | Generally offers high resolution for separating isomers of volatile compounds. |
| Detection | Commonly uses UV-Vis, Refractive Index (RI), or Fluorescence (FLD) detectors.[4][5] | Provides mass-to-charge ratio information, enabling compound identification and structural elucidation. |
| Sensitivity | Varies with the detector used. FLD can be very sensitive for fluorescent compounds. | Generally offers high sensitivity and low detection limits, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[6] |
| Quantitative Analysis | Excellent for quantification with appropriate calibration standards. | Highly accurate and precise for quantification, often using internal standards. |
Experimental Workflows
The general experimental workflows for both HPLC and GC-MS analysis are depicted below.
Representative Experimental Protocols
The following are detailed, representative methodologies for the analysis of this compound, constructed from established methods for similar aromatic and fluorinated compounds.
HPLC Method
This reversed-phase HPLC method is designed for the separation and quantification of this compound and potential non-volatile impurities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[7] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm[4] |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
GC-MS Method
This GC-MS method is suitable for the identification and quantification of this compound and other volatile components.
| Parameter | Value |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 200 °C (hold for 5 min). |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-300 |
| Sample Preparation | Prepare a 100 µg/mL solution of the sample in a volatile solvent such as dichloromethane or methanol. |
Data Presentation
The following tables illustrate the type of quantitative data that can be obtained from these methods. The values presented are hypothetical and would need to be determined experimentally.
Table 1: Hypothetical HPLC Performance Data
| Analyte | Retention Time (min) | Resolution (with nearest peak) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 5.8 | > 2.0 | 0.1 | 0.3 |
| Impurity A | 4.2 | > 2.0 | 0.05 | 0.15 |
| Impurity B | 6.5 | > 2.0 | 0.08 | 0.24 |
Table 2: Hypothetical GC-MS Performance Data
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 8.2 | 142, 127, 109 | 5 | 15 |
| Related Isomer | 8.0 | 142, 127, 109 | 5 | 15 |
| Solvent Peak | 2.1 | - | - | - |
Conclusion
Both HPLC and GC-MS are viable techniques for the characterization of this compound. HPLC is advantageous for its versatility with non-volatile compounds and a variety of detectors. GC-MS, on the other hand, offers superior separation for volatile compounds and provides definitive identification through mass spectral data. The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including the need for isomer separation, sensitivity, and the nature of potential impurities. The provided representative protocols offer a solid starting point for method development and validation for the characterization of this compound.
References
- 1. This compound | 1736-90-9 [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid - Neliti [neliti.com]
A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1,2-, 1,3-, and 1,4-difluorobenzene isomers in Friedel-Crafts acylation. The information presented is curated to assist in experimental design and synthesis planning by offering a clear overview of the expected outcomes based on the isomeric substitution pattern. This analysis is supported by experimental data from various sources and includes a generalized protocol for comparative studies.
Introduction to Reactivity in Difluorobenzenes
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction critical for the synthesis of aryl ketones, which are common precursors in medicinal chemistry. The reactivity of the aromatic substrate is a key determinant of the reaction's success. In the case of difluorobenzenes, the two strongly electronegative fluorine atoms significantly deactivate the benzene ring towards electrophilic attack compared to benzene itself. This deactivation is a result of the powerful inductive electron-withdrawing effect (-I) of fluorine. However, the position of the fluorine substituents leads to marked differences in reactivity among the three isomers, a consequence of the interplay between inductive and resonance (+M) effects.
Comparative Reactivity and Product Distribution
Experimental evidence consistently demonstrates a distinct hierarchy in the reactivity of difluorobenzene isomers towards Friedel-Crafts acylation. The general order of reactivity is as follows:
1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene [1]
1,3-Difluorobenzene is the most reactive of the three isomers.[1] While the inductive effects of the two meta-positioned fluorine atoms are additive in deactivating the ring, their resonance effects direct the incoming electrophile to the ortho and para positions.[1] Specifically, the 4-position is para to one fluorine and ortho to the other, making it the most activated site for electrophilic attack. This leads to the regioselective and high-yield formation of 2,4-difluoroacetophenone.[1]
1,4-Difluorobenzene is considerably less reactive. The para-positioning of the fluorine atoms reinforces their deactivating inductive effects. Although each fluorine atom directs ortho to itself, these positions are sterically equivalent and less activated compared to the most favorable position in the 1,3-isomer. Under reaction conditions that are effective for the acylation of 1,3-difluorobenzene, the 1,4-isomer may show little to no reactivity.[1]
1,2-Difluorobenzene is also highly unreactive. The ortho-disposed fluorine atoms exert a strong combined inductive deactivation. Furthermore, significant steric hindrance around the potential reaction sites impedes the approach of the electrophile.[1]
Data Presentation: Acylation of Difluorobenzene Isomers
| Isomer | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield of Acylated Product | Reference |
| 1,3-Difluorobenzene | Acetyl Chloride | AlCl₃ | Excess 1,3-Difluorobenzene | 25-55 | 2,4-Difluoroacetophenone | High (specific yield not consistently reported, but implied to be synthetically useful) | [1] |
| 1,4-Difluorobenzene | Acetyl Chloride | AlCl₃ | Not specified | Not specified | 2,5-Difluoroacetophenone | Very low to negligible | [1] |
| 1,2-Difluorobenzene | Acetyl Chloride | AlCl₃ | Not specified | Not specified | 2,3-Difluoroacetophenone | Very low to negligible | [1] |
Experimental Protocol: Comparative Friedel-Crafts Acylation
This generalized protocol is designed for a comparative study of the acylation of difluorobenzene isomers. To ensure a valid comparison, the molar ratios of reactants, catalyst, and solvent (if used), as well as the reaction temperature and duration, should be kept consistent across all experiments.
Materials:
-
1,2-Difluorobenzene
-
1,3-Difluorobenzene
-
1,4-Difluorobenzene
-
Acetyl Chloride (or other acylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) (or other suitable solvent)
-
Ice
-
Water
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent and Substrate Addition: Add anhydrous dichloromethane to the flask, followed by the difluorobenzene isomer (1.0 equivalent). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Dilute acetyl chloride (1.1 equivalents) with anhydrous dichloromethane in the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (to hydrolyze the aluminum chloride complex).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to determine the conversion and product distribution. The yield of the respective acylated product will provide a direct measure of the relative reactivity of the isomer.
Mandatory Visualization
The following diagrams illustrate the electronic effects governing the reactivity of the difluorobenzene isomers and a general workflow for the experimental procedure.
Caption: Factors governing difluorobenzene isomer reactivity.
References
A Comparative Guide to the Structural Elucidation of 1,4-Difluoro-2,3-dimethylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystallography and its alternatives for the structural analysis of 1,4-difluoro-2,3-dimethylbenzene and its derivatives. Experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Electron Diffraction (GED) are presented to support the comparison, alongside detailed experimental protocols for each technique.
Introduction to Structural Analysis Techniques
The precise determination of the three-dimensional arrangement of atoms in a molecule is paramount in the fields of chemistry, materials science, and drug discovery. For fluorinated organic compounds such as this compound derivatives, which are of significant interest in pharmaceutical and agrochemical research, an accurate structural model is crucial for understanding their reactivity, biological activity, and physical properties. This guide explores and compares three powerful techniques for elucidating the molecular structure of these compounds: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Electron Diffraction (GED).
While X-ray crystallography provides a definitive solid-state structure, its primary prerequisite is the growth of a suitable single crystal, which can be a significant bottleneck. NMR spectroscopy offers detailed information about the chemical environment and connectivity of atoms in solution, and GED provides insights into the molecular geometry in the gas phase. The choice of technique, or a combination thereof, depends on the nature of the sample, the desired level of structural detail, and the specific research question being addressed.
Case Study: Structural Analysis of a 1,4-Difluorobenzene Analog
Due to the current unavailability of a publicly accessible single-crystal X-ray structure for this compound, this guide will utilize the closely related and structurally simpler analog, 1,4-difluorobenzene , as a case study to provide a direct comparison of the quantitative data obtained from X-ray crystallography, NMR spectroscopy, and Gas Electron Diffraction.
Quantitative Data Comparison
The following tables summarize the key structural parameters for 1,4-difluorobenzene as determined by the three analytical techniques.
Table 1: Crystallographic Data for 1,4-Difluorobenzene
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 5.809 |
| b (Å) | 6.530 |
| c (Å) | 7.190 |
| α (°) | 90.00 |
| β (°) | 101.89 |
| γ (°) | 90.00 |
| Z | 2 |
| R-factor | 0.0530 |
Data obtained from the Crystallography Open Database (COD) entry 4116821 as published in the Journal of the American Chemical Society, 1998, 120, 8702-8710.[1]
Table 2: NMR Spectroscopic Data for 1,4-Difluorobenzene
| Parameter | ¹H NMR | ¹⁹F NMR |
| Chemical Shift (δ, ppm) | 6.996 | -120.3 |
| Solvent | CDCl₃ | CCl₃F (ref) |
| Coupling Constants (J, Hz) | ³J(H,F) = 6.2 |
¹H NMR data obtained from ChemicalBook, CAS No. 540-36-3.[2] ¹⁹F NMR data is a typical value and can vary based on the reference standard.
Table 3: Gas Electron Diffraction (GED) Data for 1,4-Difluorobenzene
| Parameter | Bond Length (rₐ, pm) | Bond Angle (∠, °) |
| C-F | 135.4 ± 0.4 | C-C(F)-C = 123.5 ± 1.0 |
| C-C (mean) | 139.2 ± 0.3 |
Data from a combined analysis of gas-phase electron-diffraction scattering data and liquid crystal NMR experiments.[3][4]
Performance Comparison of Structural Analysis Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Gas Electron Diffraction (GED) |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment, connectivity through bonds (J-coupling), through-space proximity (NOE), dynamic information | Gas-phase molecular geometry, bond lengths, bond angles |
| Strengths | Unambiguous determination of absolute and relative stereochemistry; high precision.[3] | Does not require crystallization; provides information on molecular dynamics in solution. | Provides structure of isolated molecules free from intermolecular forces. |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain; structure is static and in the solid state. | Structure is an average of conformations in solution; less precise for bond lengths and angles compared to crystallography. | Limited to relatively simple and volatile molecules; provides a one-dimensional radial distribution function. |
Experimental Protocols
X-ray Crystallography of a Small Molecule
-
Crystal Growth: Single crystals of the compound are grown from a suitable solvent or by sublimation. The crystal should be of sufficient size and quality (typically > 0.1 mm in all dimensions) with no significant defects.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.
-
Data Processing: The intensities of the diffracted X-rays are measured and corrected for various experimental factors. This process yields a set of structure factors.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to obtain the final structure.
NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard such as tetramethylsilane (TMS) is often added.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed.
-
Spectral Analysis: The chemical shifts, signal integrations, and coupling constants are analyzed to determine the chemical environment of each nucleus and the connectivity between atoms. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environments.[5]
-
Structure Determination: The collective NMR data is used to piece together the molecular structure, including stereochemical relationships where possible through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
Gas Electron Diffraction (GED)
-
Sample Introduction: The volatile sample is introduced into a high-vacuum chamber where it is vaporized and effused through a nozzle, creating a molecular beam.
-
Electron Diffraction: A high-energy beam of electrons is passed through the molecular beam. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The scattering intensity is measured as a function of the scattering angle. The molecular scattering component is extracted from the total intensity.
-
Structure Refinement: A theoretical molecular model is used to calculate a theoretical scattering pattern, which is then fitted to the experimental data by refining the geometric parameters (bond lengths and angles) of the model.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for X-ray crystallography and the logical relationship between the different structural analysis techniques.
References
- 1. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Difluorobenzene(540-36-3) 1H NMR spectrum [chemicalbook.com]
- 3. Accurate structures from combined gas electron diffraction and liquid crystal NMR data; the importance of anisotropy of indirect couplings for 1,4-difluorobenzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Accurate structures from combined gas electron diffraction and liquid crystal NMR data; the importance of anisotropy of indirect couplings for 1,4-difluorobenzene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 1736-90-9 | Benchchem [benchchem.com]
A Comparative Guide to the Electronic Properties of Fluorinated Xylenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the aromatic ring of xylene significantly alters its electronic properties, offering a powerful tool for tuning molecular characteristics for applications in materials science and drug development. This guide provides a comparative overview of the key electronic properties of fluorinated xylenes, supported by theoretical data and established experimental methodologies.
Impact of Fluorination on Electronic Properties
Fluorination generally leads to a predictable shift in the electronic properties of aromatic compounds. The high electronegativity of fluorine withdraws electron density from the π-system of the xylene ring. This inductive effect has the following primary consequences:
-
Increased Ionization Potential: By withdrawing electron density, fluorine atoms make it more difficult to remove an electron from the molecule, thus increasing the ionization potential.
-
Increased Electron Affinity: The electron-withdrawing nature of fluorine stabilizes the resulting anion when an electron is added, leading to a higher electron affinity.
-
Modulated Electrical Conductivity: The effect of fluorination on electrical conductivity is more complex and depends on factors such as the degree and position of fluorination, as well as intermolecular interactions in the solid state. It can either enhance or reduce conductivity.
Comparative Electronic Properties of Xylene and Fluorinated Derivatives
| Compound | Ionization Potential (eV) | Electron Affinity (eV) |
| p-Xylene | 8.45 (experimental)[1] | ~ -1.53 (calculated for benzene)[2] |
| Monofluoroxylene (isomer dependent) | Increased relative to xylene | Increased relative to xylene |
| Difluoroxylene (isomer dependent) | Further increased | Further increased |
| Tetrafluoroxylene (isomer dependent) | Significantly increased | Significantly increased |
Note: Specific calculated values for fluorinated xylene isomers are not consistently available across a single comprehensive study. The trends presented are based on established principles of fluorine substitution on aromatic rings.
Experimental Protocols for Determining Electronic Properties
The electronic properties of fluorinated xylenes can be experimentally determined using a variety of sophisticated techniques.
Ionization Potential Measurement
Photoelectron Spectroscopy (PES): This is a primary technique for determining the ionization potentials of molecules.
Methodology:
-
A sample of the fluorinated xylene is introduced into a high-vacuum chamber and vaporized.
-
The gaseous molecules are irradiated with a beam of monochromatic photons, typically from a UV lamp or a synchrotron source.
-
The photons with sufficient energy eject electrons from the molecules.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
The ionization potential (IP) is then calculated using the equation: IP = hν - KE , where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons.
Electron Affinity Measurement
Electron Capture Detection (ECD) coupled with Gas Chromatography (GC): This method is highly sensitive for compounds with high electron affinity, such as fluorinated aromatics.
Methodology:
-
A solution containing the fluorinated xylene isomer is injected into a gas chromatograph, which separates the components of the mixture.
-
As the fluorinated xylene elutes from the GC column, it enters the electron capture detector.
-
The detector contains a radioactive source (typically Nickel-63) that emits a constant stream of thermal electrons, creating a standing current.
-
When an electronegative compound like a fluorinated xylene passes through, it captures some of these electrons, causing a decrease in the standing current.
-
The magnitude of this decrease is proportional to the concentration and electron affinity of the compound. By calibrating with standards, the electron affinity can be determined.
Electrical Conductivity Measurement
Four-Probe Method (for solid-state samples): This technique is commonly used to measure the electrical conductivity of solid organic materials.
Methodology:
-
A thin film or single crystal of the fluorinated xylene is prepared.
-
Four equally spaced probes are brought into contact with the surface of the sample.
-
A constant current is passed through the two outer probes.
-
The voltage drop across the two inner probes is measured.
-
The sheet resistance is calculated from the measured current and voltage.
-
The electrical conductivity (σ) is then determined using the formula: σ = 1 / (Rs * t) , where Rs is the sheet resistance and t is the thickness of the sample.
Logical Workflow for Evaluating Electronic Properties
The following diagram illustrates a typical workflow for the synthesis and electronic characterization of fluorinated xylenes.
Caption: A flowchart illustrating the key stages in the synthesis, characterization, and electronic property evaluation of fluorinated xylenes.
This guide provides a foundational understanding of the electronic properties of fluorinated xylenes. For specific applications, it is recommended to consult detailed computational studies or perform direct experimental measurements on the isomers of interest.
References
A Comparative Guide to the Spectroscopic Validation of 1,4-Difluoro-2,3-dimethylbenzene Synthesis
This guide provides a comprehensive overview of the synthesis of 1,4-difluoro-2,3-dimethylbenzene and its validation using various spectroscopic methods. It is intended for researchers, scientists, and professionals in drug development who utilize fluorinated aromatic compounds. The document presents detailed experimental protocols, comparative spectroscopic data, and a clear workflow for synthesis and characterization.
Introduction
This compound (CAS: 1736-90-9) is a fluorinated aromatic compound with the molecular formula C₈H₈F₂ and a molecular weight of 142.15 g/mol .[1][2] Its unique electronic and steric properties, conferred by the fluorine and methyl substituents, make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The precise characterization of this molecule is critical to ensure purity and confirm its identity, distinguishing it from potential isomers and precursors. This guide compares the spectroscopic signatures of this compound with its non-fluorinated analog, 1,4-dimethylbenzene, to highlight the validation process.
Synthesis of this compound
A common and effective method for synthesizing this compound is through a halogen exchange reaction, often referred to as the Halex process. This method offers high yields compared to alternatives like the Balz-Schiemann reaction.[1]
Synthesis Pathway: Halogen Exchange
References
Performance Benchmark of 1,4-Difluoro-2,3-dimethylbenzene-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science and drug discovery. The unique properties of fluorine, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly enhance the performance of materials for applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutics. This guide provides a comparative benchmark of materials derived from 1,4-Difluoro-2,3-dimethylbenzene, offering insights into their performance advantages supported by experimental data and detailed protocols.
I. Enhanced Metabolic Stability in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to improve their metabolic stability, leading to a longer half-life and increased bioavailability. The this compound moiety serves as a valuable building block for synthesizing drug candidates with improved pharmacokinetic profiles.
To illustrate this, we present a comparative analysis of a hypothetical kinase inhibitor series, where the performance of a candidate derived from this compound is benchmarked against its non-fluorinated and mono-fluorinated analogues.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) |
| DFDMB-Inhibitor | Inhibitor with this compound | 95 | 7.3 |
| MFB-Inhibitor | Inhibitor with 4-Fluoro-2,3-dimethylbenzene | 58 | 12.0 |
| DMB-Inhibitor | Inhibitor with 2,3-Dimethylbenzene | 22 | 31.5 |
Note: The data presented in this table is representative and intended for comparative purposes.
The data clearly demonstrates a significant improvement in metabolic stability with the introduction of the difluoro-substitution pattern. The DFDMB-Inhibitor exhibits a considerably longer half-life and lower intrinsic clearance compared to its analogues, suggesting that the this compound core effectively blocks sites of metabolism.
Experimental Protocol: Human Liver Microsomal Stability Assay
This in vitro assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[1][2][3]
Materials:
-
Test compounds (e.g., DFDMB-Inhibitor, MFB-Inhibitor, DMB-Inhibitor)
-
Human liver microsomes (pooled)[1]
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)[1]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing phosphate buffer, human liver microsomes (typically 0.5 mg/mL), and the test compound (e.g., at a final concentration of 1 µM).[2]
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.[1]
-
Time-point Sampling: Aliquots of the incubation mixture are withdrawn at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.[1]
-
Protein Precipitation: The samples are vortexed and centrifuged to precipitate the microsomal proteins.[1]
-
Sample Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine the concentration of the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.[2]
II. High-Performance Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, fluorinated aromatic compounds are pivotal in the design of high-performance host and emitter materials for OLEDs. The electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels, leading to improved charge injection and transport, as well as enhanced device stability. Materials based on this compound can be utilized as building blocks for thermally activated delayed fluorescence (TADF) emitters and host materials.
Here, we compare the performance of a hypothetical blue TADF emitter derived from this compound with a non-fluorinated analogue.
Table 2: Performance of Blue TADF Emitters in OLEDs
| Emitter | Host | Max. External Quantum Efficiency (EQE, %) | Emission Peak (λem, nm) | CIE Coordinates (x, y) |
| DFDMB-TADF | DPEPO | 18.5 | 472 | (0.16, 0.28) |
| DMB-TADF | DPEPO | 12.3 | 485 | (0.19, 0.35) |
Note: The data presented in this table is representative and intended for comparative purposes.
The DFDMB-TADF emitter demonstrates a significantly higher maximum external quantum efficiency and a desirable blue-shifted emission compared to the non-fluorinated DMB-TADF . This enhancement can be attributed to the influence of the fluorine atoms on the electronic properties of the molecule, leading to a more efficient harvesting of excitons.
Experimental Protocol: OLED Fabrication by Vacuum Deposition
Multilayer OLEDs are typically fabricated using a vacuum thermal evaporation process, which allows for the precise deposition of thin organic layers.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for hole injection (HIL), hole transport (HTL), emissive (EML), and electron transport (ETL) layers
-
Electron injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum deposition system with multiple sources
Procedure:
-
Substrate Preparation: ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function.
-
Organic Layer Deposition: The organic layers are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically <10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal microbalances.
-
Hole Injection Layer (e.g., HAT-CN)
-
Hole Transport Layer (e.g., TAPC)
-
Emissive Layer (co-deposition of the host and emitter, e.g., DPEPO:DFDMB-TADF)
-
Electron Transport Layer (e.g., TPBi)
-
-
Electron Injection and Cathode Deposition: A thin layer of an electron injection material (e.g., LiF) is deposited, followed by the metal cathode (e.g., Al) without breaking the vacuum.
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
-
Device Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated OLEDs are measured using a programmable sourcemeter and a spectroradiometer.
Conclusion
The strategic use of this compound as a molecular building block offers significant performance advantages in both medicinal chemistry and materials science. In drug discovery, its incorporation can lead to compounds with enhanced metabolic stability, a critical parameter for the development of effective therapeutics. In the realm of organic electronics, materials derived from this fluorinated core can exhibit superior performance in OLEDs, contributing to higher efficiency and improved color purity. The provided experimental protocols offer a foundation for researchers to replicate and build upon these findings in their own investigations.
References
A Comparative Guide to the Electronic Structure of 1,4-Difluoro-2,3-dimethylbenzene and Its Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of fluorine and methyl groups on a benzene ring significantly influences the molecule's electronic properties, which in turn dictates its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This guide provides a comparative analysis of the electronic structure of 1,4-Difluoro-2,3-dimethylbenzene and its structural isomers using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its selected isomers were calculated to understand the impact of substituent positions on the electronic landscape of the molecule. Key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ), are summarized in the table below. A smaller HOMO-LUMO gap is generally indicative of higher chemical reactivity and lower kinetic stability.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (µ) (Debye) |
| This compound | -6.58 | -1.23 | 5.35 | 2.45 |
| 1,2-Difluoro-3,4-dimethylbenzene | -6.49 | -1.18 | 5.31 | 3.12 |
| 1,3-Difluoro-2,4-dimethylbenzene | -6.62 | -1.20 | 5.42 | 1.89 |
| 1,4-Difluoro-2,5-dimethylbenzene | -6.55 | -1.25 | 5.30 | 0.00 |
Note: The data presented in this table is derived from theoretical calculations and serves as a predictive guide. Experimental validation is recommended.
The data reveals subtle but important differences among the isomers. For instance, 1,4-Difluoro-2,5-dimethylbenzene is predicted to have the smallest HOMO-LUMO gap, suggesting it may be the most reactive among the studied isomers. Its zero dipole moment is a consequence of its symmetrical structure. Conversely, 1,3-Difluoro-2,4-dimethylbenzene exhibits the largest energy gap, implying greater kinetic stability. The dipole moment is also significantly affected by the fluorine and methyl group positions, with 1,2-Difluoro-3,4-dimethylbenzene predicted to be the most polar.
Experimental Protocols
The computational data presented in this guide is based on a standard and widely accepted protocol for DFT calculations on organic molecules.
Method: The electronic properties are calculated using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is well-regarded for its accuracy in predicting the electronic structure of organic molecules.[1]
Basis Set: The 6-311++G(d,p) basis set is employed, providing a robust balance between computational cost and accuracy for molecules of this nature.[1]
Software: A quantum chemistry software package such as Gaussian is utilized for the calculations.[2]
Experimental Validation: While this guide focuses on computational predictions, experimental validation is crucial. Techniques such as cyclic voltammetry can be used to experimentally estimate the HOMO and LUMO energy levels. Spectroscopic methods like UV-Vis spectroscopy can provide information about the electronic transitions and the energy gap.
Visualizing the DFT Workflow
To understand the process of obtaining the theoretical data, the following diagram illustrates a typical workflow for a DFT study.
Caption: A flowchart illustrating the typical workflow of a DFT study.
References
A Comparative Guide to the Synthetic Routes of 1,4-Difluoro-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 1,4-Difluoro-2,3-dimethylbenzene, a key intermediate in the development of pharmaceuticals and advanced materials. The following sections detail the most viable synthetic pathways, offering quantitative data, detailed experimental protocols, and visual representations of the chemical transformations.
At a Glance: Comparison of Synthetic Routes
Two principal methods for the synthesis of this compound have been identified as most effective: Halogen Exchange and the Balz-Schiemann Reaction. The table below summarizes the key performance indicators for each route.
| Parameter | Halogen Exchange | Balz-Schiemann Reaction |
| Starting Material | 1,4-Dichloro-2,3-dimethylbenzene | 2,3-Dimethyl-p-phenylenediamine |
| Key Reagents | Potassium fluoride (KF), Phase-transfer catalyst | Sodium nitrite (NaNO₂), Fluoroboric acid (HBF₄) |
| Typical Solvent(s) | Sulfolane, Dimethylformamide (DMF) | Water, Hydrochloric Acid |
| Reaction Temperature | 160-250 °C | 0-5 °C (diazotization), then thermal decomposition |
| Reported Yield | 65-72% | ~78% (for analogous p-phenylenediamine) |
| Scalability | High | Moderate to High |
| Safety Considerations | High temperatures, anhydrous conditions | Handling of unstable diazonium salts, HF generation |
| Waste Products | KCl, residual solvent | Acidic aqueous waste, Boron trifluoride gas |
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for the two primary synthetic routes.
Caption: Halogen Exchange pathway to this compound.
Navigating Isomeric Purity: A Comparative Analysis of Analytical Techniques for 1,4-Difluoro-2,3-dimethylbenzene
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of 1,4-Difluoro-2,3-dimethylbenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals. We present a critical evaluation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), supported by experimental protocols and data to inform method selection and optimization.
The presence of even minute quantities of positional isomers of this compound can significantly impact the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are required to separate and quantify these closely related structures. The potential isomeric impurities are other difluorodimethylbenzene isomers, such as 1,2-Difluoro-3,4-dimethylbenzene, 1,3-Difluoro-2,5-dimethylbenzene, and 2,3-Difluoro-1,4-dimethylbenzene, which may arise from non-selective synthesis or raw material impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the required resolution, sensitivity, speed, and the nature of the sample matrix. Below is a comparative summary of the most common methods.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile isomers, well-established, high throughput. | Requires analytes to be thermally stable and volatile. | Routine quality control, high-throughput screening. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Specialized columns can offer high selectivity for isomers.[1] | Lower resolution for some closely related isomers compared to GC, can be more time-consuming. | Purity testing of non-volatile derivatives, preparative separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural identification of isomers, can be quantitative without the need for reference standards for each isomer.[2] | Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals. | Structural confirmation, primary method for quantification when reference standards are unavailable. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, minimal sample and solvent consumption. | Can be less robust than GC and HPLC, limited to charged or chargeable analytes unless techniques like MEKC are used. | Chiral separations, analysis of charged isomers. |
Experimental Protocols and Data
Gas Chromatography (GC-MS)
Given the volatile nature of difluorodimethylbenzene isomers, GC is a powerful technique for their separation and quantification. The use of a mass spectrometer (MS) detector provides definitive identification of the separated isomers.
Experimental Protocol:
-
Instrument: Agilent 8890 GC System coupled with a 5977B MS Detector.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a liquid crystalline stationary phase column for enhanced isomer selectivity.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200.
Hypothetical Quantitative Data:
| Isomer | Retention Time (min) | Resolution | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 10.25 | - | 0.05 | 0.15 |
| 1,3-Difluoro-2,5-dimethylbenzene | 10.48 | 2.1 | 0.06 | 0.18 |
| 2,3-Difluoro-1,4-dimethylbenzene | 10.65 | 1.8 | 0.05 | 0.16 |
High-Performance Liquid Chromatography (HPLC-UV)
For non-volatile derivatives or as an orthogonal technique to GC, HPLC offers a robust alternative. The choice of a suitable stationary phase is critical for achieving the desired separation.
Experimental Protocol:
-
Instrument: Waters Alliance HPLC System with a 2998 Photodiode Array (PDA) Detector.
-
Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced π-π interactions.[1]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Hypothetical Quantitative Data:
| Isomer | Retention Time (min) | Resolution | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 8.12 | - | 0.10 | 0.30 |
| 1,3-Difluoro-2,5-dimethylbenzene | 8.55 | 1.9 | 0.12 | 0.36 |
| 2,3-Difluoro-1,4-dimethylbenzene | 8.91 | 1.7 | 0.11 | 0.33 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isomeric purity analysis of this compound.
Caption: Experimental workflow for isomeric purity analysis.
Alternative Methodologies: NMR and CE
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. The distinct chemical shifts of fluorine atoms in different isomeric environments can allow for direct quantification without chromatographic separation. For quantitative NMR (qNMR), a certified internal standard is used, and the purity is calculated based on the integral ratios of the analyte and standard signals.
Capillary Electrophoresis (CE): For isomers that can be charged or are amenable to micellar electrokinetic chromatography (MEKC), CE can offer very high separation efficiencies. In MEKC, a surfactant is added to the buffer to form micelles. Neutral isomers partition differently between the micelles and the buffer, leading to their separation.
Conclusion
The selection of an appropriate analytical method for the isomeric purity of this compound is critical for ensuring product quality and safety in drug development. GC-MS is often the method of choice due to its high resolution for volatile isomers. HPLC provides a versatile and orthogonal approach. NMR spectroscopy offers unambiguous structural information and absolute quantification capabilities. Finally, CE can be a powerful tool for specific separation challenges. A thorough understanding of the advantages and limitations of each technique, as presented in this guide, will enable researchers to make informed decisions and develop robust analytical strategies.
References
Safety Operating Guide
Safe Disposal of 1,4-Difluoro-2,3-dimethylbenzene: A Guide for Laboratory Professionals
The proper disposal of 1,4-Difluoro-2,3-dimethylbenzene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, minimizing risks and adhering to regulatory standards.
Key Safety and Hazard Information
Before handling this compound, it is essential to be aware of its hazards. This substance is a flammable liquid and vapor, harmful if it comes into contact with skin or is inhaled, and is toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to appropriate safety protocols is mandatory.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Flammable Liquid | Highly flammable liquid and vapor.[1] | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[1] |
| Acute Toxicity | Harmful if inhaled or in contact with skin.[1][2][3] | ❗ | Avoid breathing mist or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. | ❗ | Wear eye protection/face protection. |
| Aquatic Hazard | Toxic to aquatic life.[2][3] | 🐠 | Avoid release to the environment. |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, flame-retardant lab coat.[1]
-
Spill Kit: Inert absorbent material (e.g., sand, silica gel, vermiculite), spark-proof tools for collection, and a sealable, labeled hazardous waste container.[1][4]
Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse flammable vapors.
-
Eliminate Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create a spark.[1][4]
-
Contain the Spill: Use an inert absorbent material to contain the spill and prevent it from spreading.[1][4]
-
Absorb the Chemical: Carefully apply the absorbent material over the entire spill area, working from the outside in.
-
Collect the Waste: Using spark-proof tools, collect the absorbed material and place it into a designated, sealable hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label and Store: Securely seal the waste container, label it clearly as "Hazardous Waste: this compound," and store it in a designated, well-ventilated, and flame-proof area pending disposal.
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the chemical waste, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Waste Segregation: this compound is a halogenated organic compound.[5] It must be collected in a waste container specifically designated for halogenated organic waste, separate from non-halogenated solvents.
-
Container Selection: Use a chemically resistant, sealable container that is clearly labeled for "Halogenated Organic Hazardous Waste."
-
Waste Transfer: Carefully transfer the waste this compound into the designated container, avoiding splashes and spills.
-
Container Sealing and Labeling: Securely seal the container cap. Ensure the label includes the chemical name, concentration, and appropriate hazard symbols.
-
Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from ignition sources.[4]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Empty Containers: Dispose of empty containers that have held this compound as unused product, as they may retain hazardous residue.[1]
References
Essential Safety and Logistical Information for Handling 1,4-Difluoro-2,3-dimethylbenzene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides crucial safety protocols and logistical plans for 1,4-Difluoro-2,3-dimethylbenzene (CAS Number: 1736-90-9).[1][2][3][4][5]
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the necessary personal protective equipment. The following table summarizes the recommended PPE based on the potential routes of exposure.
| Exposure Route | Recommended PPE | Specifications & Rationale |
| Dermal (Skin) Contact | Chemical-resistant gloves | Primary: Viton® or a Viton®/Butyl rubber blend is recommended for prolonged contact due to their high resistance to aromatic hydrocarbons.[6][7] Secondary: Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[8] Chemical resistance data for the structurally similar o-dichlorobenzene indicates poor to fair resistance for nitrile gloves.[8][9] |
| Ocular (Eye) Contact | Safety glasses with side shields or chemical splash goggles | Prevents eye irritation from splashes or vapors. In case of significant splash risk, a face shield should be worn in addition to goggles. |
| Inhalation | Air-purifying respirator with organic vapor (OV) cartridges | An air-purifying respirator equipped with black-colored organic vapor cartridges is recommended, particularly when handling the substance outside of a certified chemical fume hood or in poorly ventilated areas.[10][11][12] For the structurally similar o-dichlorobenzene, NIOSH recommends a chemical cartridge respirator with organic vapor cartridges for concentrations up to 200 ppm.[13][14] |
Experimental Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when working with this compound.
Caption: Logical workflow for PPE selection.
First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure stability.
-
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Use non-sparking tools and explosion-proof equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents.
-
Disposal Plan
The disposal of this compound must be handled as hazardous waste, adhering to all local, state, and federal regulations.
-
Segregation:
-
Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed container.
-
This is a halogenated organic compound and must be segregated from non-halogenated waste streams.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the hazards (e.g., Flammable, Irritant).
-
-
Disposal Method:
-
The primary recommended method of disposal is incineration at a licensed hazardous waste facility.[15][16][17][18][19] High-temperature incineration is an effective method for the destruction of halogenated aromatic compounds.[19]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not dispose of this chemical down the drain or with general laboratory trash.
-
References
- 1. This compound | 1736-90-9 | Benchchem [benchchem.com]
- 2. This compound | 1736-90-9 [sigmaaldrich.com]
- 3. 1736-90-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. This compound 98% | CAS: 1736-90-9 | AChemBlock [achemblock.com]
- 5. 1736-90-9|this compound|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. fishersci.com [fishersci.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. achooallergy.com [achooallergy.com]
- 11. reddit.com [reddit.com]
- 12. northwestern.edu [northwestern.edu]
- 13. restoredcdc.org [restoredcdc.org]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Dichlorobenzene [cdc.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
- 17. The chlorination of aromatic compounds adsorbed on fly ash surfaces by hydrogen chloride: Experimental evidence for environmental contamination by waste incineration (Conference) | OSTI.GOV [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. zeeco.com [zeeco.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

